Product packaging for N-(3-ethoxyphenyl)cyclohexanecarboxamide(Cat. No.:)

N-(3-ethoxyphenyl)cyclohexanecarboxamide

Cat. No.: B268000
M. Wt: 247.33 g/mol
InChI Key: MMRLEODORCTUPN-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO2 B268000 N-(3-ethoxyphenyl)cyclohexanecarboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(3-ethoxyphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C15H21NO2/c1-2-18-14-10-6-9-13(11-14)16-15(17)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,16,17)

InChI Key

MMRLEODORCTUPN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2

Origin of Product

United States

Foundational & Exploratory

N-(3-ethoxyphenyl)cyclohexanecarboxamide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(3-ethoxyphenyl)cyclohexanecarboxamide

For professionals in research, chemical synthesis, and drug development, this document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical Properties and Data

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₅H₂₁NO₂Calculated
Molecular Weight 247.33 g/mol Calculated
CAS Number Not foundN/A
Predicted XLogP3 3.5Predicted
Predicted Hydrogen Bond Donor Count 1Predicted
Predicted Hydrogen Bond Acceptor Count 2Predicted
Predicted Rotatable Bond Count 4Predicted
Predicted Topological Polar Surface Area 38.3 ŲPredicted

Synthesis Protocol

The synthesis of this compound can be achieved via a standard acylation reaction. This involves the reaction of 3-ethoxyaniline with cyclohexanecarbonyl chloride. Below is a representative experimental protocol based on general methods for the synthesis of N-aryl amides.

Reaction Scheme

Synthesis_of_this compound reactant1 3-Ethoxyaniline plus + reactant1->plus reactant2 Cyclohexanecarbonyl chloride arrow Pyridine, DCM 0 °C to RT reactant2->arrow product This compound plus->reactant2 arrow->product

Caption: Synthesis of this compound.

Experimental Methodology

Materials:

  • 3-Ethoxyaniline

  • Cyclohexanecarbonyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxyaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Signaling Pathways and Biological Activity

While no specific biological activities or signaling pathway interactions have been documented for this compound, the broader class of N-aryl carboxamides has been investigated for a range of biological effects.

Areas of Investigation for Analogous Compounds

Derivatives of N-aryl carboxamides have shown potential in various therapeutic areas, suggesting possible avenues for investigation for this compound. These areas include:

  • Anti-inflammatory Activity: Some N-aryl glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties.

  • Antimicrobial and Antimycobacterial Effects: N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated activity against various bacterial and mycobacterial strains. For instance, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide was identified as a potent inhibitor of photosynthetic electron transport.[1][2][3]

  • Sensory Modulation: Certain N-aryl-hydroxyalkylidene-carboxamide compounds have been explored for their effects on sensory processes, including the perception of itch and pain.

Logical Workflow for Biological Evaluation

Biological_Evaluation_Workflow A Compound Synthesis and Purification B In Vitro Screening (e.g., enzyme assays, receptor binding) A->B C Cell-Based Assays (e.g., cytotoxicity, signaling pathway modulation) B->C D Identification of Active Hits C->D E In Vivo Studies (e.g., animal models of disease) D->E F Lead Optimization E->F

Caption: Workflow for assessing biological activity.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for N-(3-ethoxyphenyl)cyclohexanecarboxamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide outlines a well-established and chemically sound synthetic approach based on analogous reactions. The provided experimental protocol is a representative method and may require optimization for specific laboratory conditions.

Core Synthesis Pathway: Acylation of 3-Ethoxyaniline

The most direct and logical synthetic route to this compound is the acylation of 3-ethoxyaniline with cyclohexanecarbonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amine group of 3-ethoxyaniline on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction scheme is as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 3-Ethoxyaniline P This compound R1->P + R2 Cyclohexanecarbonyl chloride R2->P Base Base (e.g., Pyridine, Triethylamine) Solvent Inert Solvent (e.g., DCM, THF, Diethyl Ether) G A Dissolve 3-ethoxyaniline and pyridine in anhydrous DCM B Cool to 0 °C A->B C Add cyclohexanecarbonyl chloride solution dropwise B->C D Warm to room temperature and stir for 4-6 hours C->D E Quench with 1 M HCl D->E F Separate organic layer E->F G Wash with 1 M HCl, water, sat. NaHCO₃, and brine F->G H Dry over anhydrous MgSO₄ G->H I Filter and concentrate H->I J Purify by recrystallization or column chromatography I->J

In-depth Technical Guide on the Core Mechanism of Action of N-(3-ethoxyphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for N-(3-ethoxyphenyl)cyclohexanecarboxamide

Executive Summary:

This document addresses the request for an in-depth technical guide on the core mechanism of action of this compound. A thorough and extensive search of publicly available scientific literature, chemical databases, and patent repositories has been conducted. The investigation reveals a significant lack of specific data regarding the biological activity and mechanism of action for this particular compound. Consequently, the core requirements for this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, cannot be fulfilled at this time due to the absence of foundational research on this compound. This report summarizes the findings on structurally related compounds to provide context on the potential, yet unconfirmed, pharmacological space this molecule may occupy.

1. Introduction to this compound

This compound is a chemical entity characterized by a cyclohexanecarboxamide core linked to a 3-ethoxyphenyl group. While the synthesis of this and similar molecules is feasible, there is no readily available scientific literature detailing its specific biological effects, molecular targets, or therapeutic potential. Database entries for structurally similar compounds, such as N-[2-(3-ethoxyphenoxy)ethyl]cyclohexanecarboxamide, provide basic chemical information but lack any associated biological activity data.

2. Review of Structurally Related Compounds and Their Mechanisms of Action

In the absence of direct research on this compound, an analysis of related chemical structures was performed to explore potential, though speculative, mechanisms of action. It is critical to note that minor structural modifications can lead to vastly different pharmacological profiles. Therefore, the activities described below are not directly attributable to this compound but rather illustrate the diverse biological roles of the broader cyclohexanecarboxamide and N-substituted phenylamide chemical classes.

2.1. Cyclohexanecarboxamide Derivatives

The cyclohexanecarboxamide scaffold is present in a variety of biologically active molecules. The specific biological function is highly dependent on the nature of the substituent attached to the amide nitrogen.

  • Transient Receptor Potential Melastatin 8 (TRPM8) Agonism: Some simple N-substituted cyclohexanecarboxamide derivatives have been identified as cooling agents that act as agonists for the TRPM8 ion channel. For instance, N-ethyl-p-menthane-3-carboxamide (WS-3) is a well-known TRPM8 agonist.

  • Antifungal Activity via Succinate Dehydrogenase Inhibition: Certain N-alkoxy-diphenyl ether carboxamide derivatives have been designed and synthesized as novel succinate dehydrogenase inhibitors (SDHIs), exhibiting antifungal properties. These compounds interfere with the mitochondrial electron transport chain in fungi.

  • Anticancer Potential: Research into N-substituted indole-2-carboxamides has suggested potential as anticancer agents, with proposed mechanisms including the inhibition of key cancer-related targets like topoisomerase, PI3Kα, and EGFR.

2.2. N-(ethoxyphenyl) Amide Derivatives

The ethoxyphenyl moiety is also found in various pharmacologically active compounds, where it can influence properties such as target binding and metabolic stability.

  • Photosynthetic Electron Transport Inhibition: The compound N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has been identified as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, demonstrating its potential as a herbicide. This compound also exhibits antibacterial and antimycobacterial activities. It is important to emphasize that the naphthalene core of this molecule is significantly different from the cyclohexane core of the subject compound.

  • Potassium Channel Activation: A derivative, (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, has been identified as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel.

3. Data Presentation and Experimental Protocols

Due to the lack of experimental studies on this compound, no quantitative data on its biological activity (e.g., IC50, EC50, Ki) is available. Similarly, there are no published experimental protocols detailing methodologies for assessing its mechanism of action.

4. Signaling Pathways and Logical Relationships

As no signaling pathways have been elucidated for this compound, the creation of corresponding diagrams is not possible. Any depiction of a signaling pathway would be entirely speculative and without a basis in scientific evidence.

The current body of scientific literature does not contain information on the mechanism of action of this compound. While the broader classes of cyclohexanecarboxamides and N-(ethoxyphenyl) amides encompass a wide range of biological activities, these cannot be reliably extrapolated to the specific compound . The development of an in-depth technical guide as requested would necessitate foundational research to first identify any biological activity and subsequently elucidate the underlying mechanism. Without such primary research, a comprehensive and accurate whitepaper on the core mechanism of action of this compound cannot be produced.

Further research, including initial biological screening against a variety of cellular targets and phenotypic assays, would be the required first step to determine if this compound has any significant biological effects worthy of more detailed mechanistic studies.

Unraveling the Biological Profile of N-(3-ethoxyphenyl)cyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of the biological activity of N-(3-ethoxyphenyl)cyclohexanecarboxamide. An extensive review of available literature indicates that specific biological data for this compound is not publicly documented. However, analysis of structurally related molecules provides valuable insights into its potential activities and offers a framework for future investigation. This document summarizes the known activity of a closely related analog, outlines potential biological activities based on the shared cyclohexanecarboxamide scaffold, and proposes a comprehensive experimental workflow to characterize the biological profile of this compound.

Activity of Structurally Related Compounds

While direct biological data for this compound is scarce, a closely related compound, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide , has been evaluated for its biological effects. This analog has demonstrated activity as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts.

Quantitative Data for N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
CompoundTarget/AssayOrganism/SystemActivity MetricValueReference
N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamidePhotosynthetic Electron Transport (PET)Spinach (Spinacia oleracea L.) chloroplastsIC504.5 µM[1][2][3][4]

Experimental Protocols for Related Compounds

The methodology used to determine the PET inhibitory activity of N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide provides a blueprint for assessing similar activity in this compound.

Inhibition of Photosynthetic Electron Transport (Hill Reaction)

Objective: To determine the concentration of the test compound required to inhibit 50% of the photosynthetic electron transport (IC50) in isolated chloroplasts.

Methodology:

  • Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves by homogenization in a buffered solution (e.g., Tris-HCl) containing osmoticum (e.g., sorbitol) and salts (e.g., MgCl2, NaCl), followed by differential centrifugation to pellet the chloroplasts.

  • Chlorophyll Determination: The chlorophyll content of the chloroplast suspension is determined spectrophotometrically after extraction with acetone.

  • Hill Reaction Assay: The assay is performed in a reaction mixture containing isolated chloroplasts, a suitable buffer, and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP, which is accompanied by a decrease in absorbance at a specific wavelength (e.g., 600 nm), is monitored spectrophotometrically upon illumination.

  • Inhibitor Addition: The test compound, this compound, is added to the reaction mixture at various concentrations.

  • Data Analysis: The rate of DCPIP reduction is measured for each concentration of the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathway Involvement

Based on the activity of the related compound, a potential mechanism of action for this compound could involve the disruption of the photosynthetic electron transport chain in plant chloroplasts.

G cluster_photosystem_II Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone e- Inhibitor N-(3-ethoxyphenyl) cyclohexanecarboxamide (Hypothetical Target) Inhibitor->QB Inhibition Light Light Energy Light->P680

Caption: Hypothetical inhibition of the photosynthetic electron transport chain.

Proposed Experimental Workflow for Biological Characterization

Given the lack of specific biological data for this compound, a systematic screening approach is recommended to elucidate its pharmacological profile. The following workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

G cluster_screening Phase 1: Broad Spectrum Screening cluster_hit_validation Phase 2: Hit Validation and Dose-Response cluster_moa Phase 3: Mechanism of Action Studies cluster_invivo Phase 4: In Vivo Evaluation start This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) start->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity receptor_binding Receptor Binding Panels (e.g., GPCRs, Kinases) start->receptor_binding dose_response Dose-Response Curves (IC50 / EC50 Determination) antimicrobial->dose_response cytotoxicity->dose_response receptor_binding->dose_response selectivity Selectivity Profiling dose_response->selectivity target_id Target Identification (e.g., Affinity Chromatography, Proteomics) selectivity->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis animal_model Animal Models of Disease (if applicable) pathway_analysis->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

Caption: Proposed workflow for characterizing biological activity.

Conclusion

While the biological activity of this compound has not been explicitly detailed in the scientific literature, the analysis of its structural analog, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, suggests a potential for this class of compounds to interact with biological systems, particularly as inhibitors of photosynthetic processes. The broader family of cyclohexanecarboxamide derivatives has been associated with a range of activities, including anti-inflammatory and antimicrobial effects, indicating that this compound warrants further investigation. The proposed experimental workflow provides a robust framework for a comprehensive evaluation of its biological and pharmacological properties. Future research resulting from such a screening cascade will be instrumental in defining the therapeutic potential of this molecule.

References

An In-depth Technical Guide to N-(3-ethoxyphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-(3-ethoxyphenyl)cyclohexanecarboxamide, including its chemical identity, synthesis, and predicted physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Structure

IUPAC Name: this compound

Chemical Structure:

The structure of this compound consists of a cyclohexanecarboxamide moiety where the amide nitrogen is substituted with a 3-ethoxyphenyl group.

Chemical structure of this compound

Molecular Formula: C₁₅H₂₁NO₂

Canonical SMILES: CCOC1=CC=CC(=C1)NC(=O)C2CCCCC2

Physicochemical Properties

PropertyPredicted Value
Molecular Weight 247.33 g/mol
LogP (o/w) 3.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 4
Topological Polar Surface Area 38.3 Ų

Synthesis

This compound can be synthesized via the acylation of 3-ethoxyaniline with cyclohexanecarbonyl chloride. This is a standard method for the formation of N-aryl amides.[1][2]

Experimental Protocol: Synthesis of N-aryl amides

This protocol is a general procedure for the synthesis of N-aryl amides from the corresponding aniline and acyl chloride, and can be adapted for the synthesis of this compound.

Materials:

  • 3-ethoxyaniline

  • Cyclohexanecarbonyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3-Ethoxyaniline Reaction Acylation Reaction Reactant1->Reaction Reactant2 Cyclohexanecarbonyl chloride Reactant2->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(3-ethoxyphenyl) cyclohexanecarboxamide Purification->Product

References

Spectral Analysis of N-(3-ethoxyphenyl)cyclohexanecarboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characterization of the compound N-(3-ethoxyphenyl)cyclohexanecarboxamide. While a comprehensive search of publicly available scientific databases did not yield specific experimental spectral data (NMR, IR, Mass Spectrometry) for this exact molecule, this document outlines the standard methodologies and expected spectral characteristics based on its chemical structure. Furthermore, a generalized workflow for the spectroscopic analysis of a novel compound is provided.

Predicted Spectral Data

In the absence of experimental data, spectral characteristics can be predicted based on the known effects of the functional groups and structural motifs present in this compound. The molecule consists of a cyclohexanecarboxamide core linked to a 3-ethoxyphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl ring, the ethoxy group, and the aromatic ring. The cyclohexyl protons would likely appear as a series of complex multiplets in the upfield region (δ 1.0-2.5 ppm). The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), typically in the regions of δ 1.2-1.5 ppm and δ 3.8-4.2 ppm, respectively. The aromatic protons of the 3-ethoxyphenyl group would appear in the downfield region (δ 6.5-7.5 ppm), with splitting patterns dictated by their substitution. The amide proton (N-H) would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be found significantly downfield (δ 170-180 ppm). The carbons of the cyclohexyl ring would resonate in the aliphatic region (δ 25-45 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the oxygen of the ethoxy group being the most deshielded. The two carbons of the ethoxy group would be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the molecule's functional groups. A strong absorption band for the C=O stretching of the amide (Amide I band) is expected around 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a moderate to strong band in the region of 3200-3400 cm⁻¹. The C-N stretching of the amide is expected around 1210-1335 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aliphatic and aromatic portions of the molecule just below and above 3000 cm⁻¹, respectively. The C-O stretching of the ethoxy group would likely be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound (C₁₅H₂₁NO₂) would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the cyclohexanecarbonyl cation and the 3-ethoxyaniline radical cation. Further fragmentation of the cyclohexyl and ethoxyphenyl moieties would also be expected.

Experimental Protocols

The acquisition of spectral data for a novel compound like this compound would follow standard laboratory procedures.

NMR Spectroscopy Protocol

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra. Further two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

IR Spectroscopy Protocol

  • Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty accessory or a blank KBr pellet is recorded first. Then, the sample spectrum is recorded.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation elucidation Structure Confirmation interpretation->elucidation report report elucidation->report Final Report

Caption: Workflow for Spectroscopic Analysis.

No Publicly Available Data on the Therapeutic Targets of N-(3-ethoxyphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific biological activity, therapeutic targets, or associated signaling pathways for the compound N-(3-ethoxyphenyl)cyclohexanecarboxamide. This suggests that the molecule is likely a novel chemical entity that has not been the subject of published biological research, or it may be a compound synthesized for purposes other than therapeutic development, for which the biological data has not been publicly disclosed.

While the core structural components of this compound, namely the ethoxyphenyl group and the cyclohexanecarboxamide moiety, are present in various biologically active molecules, any prediction of its therapeutic targets would be purely speculative. The specific arrangement of these fragments in the requested molecule dictates its unique three-dimensional shape and physicochemical properties, which in turn determine its interaction with biological macromolecules. Without experimental data, it is impossible to provide an accurate and reliable technical guide on its potential therapeutic applications.

For researchers, scientists, and drug development professionals interested in this molecule, the necessary first step would be to synthesize the compound and subject it to a battery of in vitro and in vivo screening assays. A general workflow for such an investigation is outlined below.

General Experimental Workflow for Target Identification of a Novel Compound

A logical progression of experiments is required to identify the therapeutic targets and mechanism of action of a new chemical entity like this compound.

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) dose_response Dose-Response Assays (IC50/EC50 determination) phenotypic_screening->dose_response target_based_screening Target-Based Screening (e.g., kinase panel, GPCR panel) target_based_screening->dose_response ortho_assays Orthogonal Assays (confirming primary screen results) dose_response->ortho_assays cellular_assays Cellular Thermal Shift Assays (CETSA) Affinity Chromatography ortho_assays->cellular_assays pathway_analysis Pathway Analysis (Western blot, qPCR, Transcriptomics) cellular_assays->pathway_analysis animal_models Disease-Relevant Animal Models pathway_analysis->animal_models pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) animal_models->pk_pd

Figure 1. A generalized experimental workflow for the identification of therapeutic targets for a novel chemical entity.

Further investigation into the biological effects of this compound would require de novo research. At present, there is no quantitative data, detailed experimental protocols, or established signaling pathways to report for this specific compound.

Whitepaper: A Technical Guide to the In Silico Modeling of N-(3-ethoxyphenyl)cyclohexanecarboxamide Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a rapid, cost-effective framework for predicting the interaction between small molecules and their biological targets, thereby guiding lead optimization and reducing downstream failures. This technical guide outlines a comprehensive in silico workflow for characterizing the receptor binding of a novel compound, N-(3-ethoxyphenyl)cyclohexanecarboxamide . While extensive experimental binding data for this specific molecule is not widely available in public literature, this document presents the standardized, state-of-the-art computational protocols that would be employed for its investigation. We detail the necessary steps from target selection and model generation to molecular docking, dynamic simulation, and data interpretation, providing researchers with a robust template for virtual screening and ligand-receptor interaction analysis.

Introduction to In Silico Drug Discovery

This compound is a small molecule with a scaffold amenable to forming various non-covalent interactions, making it a candidate for investigation against multiple receptor classes. The process of identifying its biological target and characterizing its binding affinity and mode of action can be significantly accelerated using computational methods. In silico modeling allows for the simulation of molecular interactions, offering deep insights into the structural and energetic determinants of binding.

This guide provides a methodological blueprint for such an investigation, assuming a hypothetical G-Protein Coupled Receptor (GPCR) as the target, due to this family's immense therapeutic relevance. The protocols described herein are, however, broadly applicable to other receptor types, including ion channels, enzymes, and nuclear receptors.

The Core In Silico Modeling Workflow

The computational investigation of a ligand-receptor pair follows a structured, multi-stage process. Each stage refines our understanding of the potential interaction, from initial structural preparation to the dynamic simulation of the complex in a biologically relevant environment. This workflow ensures that predictions are built upon a foundation of validated and refined data.

G cluster_0 Preparation Phase cluster_1 Receptor Source cluster_2 Interaction & Refinement Phase cluster_3 Analysis Phase Ligand 1. Ligand Preparation (3D Structure Generation, Energy Minimization) Docking 3. Molecular Docking (Predict Binding Pose, Score Interaction) Ligand->Docking Receptor 2. Receptor Preparation Receptor->Docking PDB 2a. From PDB (Crystal Structure) PDB->Receptor Homology 2b. Homology Modeling (If No Structure Exists) Homology->Receptor MD 4. Molecular Dynamics (Assess Complex Stability, Refine Binding Mode) Docking->MD Top Poses Analysis 5. Data Analysis (Binding Energy Calculation, Interaction Fingerprinting) MD->Analysis

Caption: A generalized workflow for in silico ligand-receptor binding analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the core components of the in silico modeling workflow.

Ligand Preparation

Accurate representation of the ligand is critical for meaningful docking results.

  • 2D to 3D Conversion:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites (e.g., Schrödinger's Maestro, MOE).

  • Tautomeric and Ionization States:

    • Generate plausible tautomers and ionization states at a physiological pH (e.g., 7.4) using tools like Epik or the Protonate 3D application. For this ligand, the amide group is the primary site of interest.

  • Energy Minimization:

    • Minimize the energy of the 3D structure to obtain a low-energy, stable conformation.

    • Method: Use a suitable force field (e.g., MMFF94, OPLS3e) and a robust minimization algorithm (e.g., steepest descent followed by conjugate gradient).

    • Software: Gaussian, GAMESS, or integrated tools in modeling software.

    • This step resolves any steric clashes or unnatural bond lengths introduced during 3D conversion.

Receptor Preparation

The quality of the receptor model directly impacts the reliability of the entire study.

  • Template Identification:

    • Obtain the primary amino acid sequence of the target receptor.

    • Perform a BLAST search against the Protein Data Bank (PDB) to find suitable template structures with high sequence identity (>30% is a common starting point, higher is better). For GPCRs, multiple templates may be used to model different conformational states (active vs. inactive).

  • Sequence Alignment:

    • Align the target sequence with the template sequence(s) using alignment tools like ClustalW or T-Coffee. Pay close attention to conserved motifs and transmembrane domain alignments.

  • Model Building:

    • Use automated homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER to generate 3D models of the target protein based on the aligned template structure.

  • Loop Refinement:

    • Regions of the target sequence that do not align with the template (loops) are often poorly modeled. Refine these regions using tools like ModLoop or SuperLooper.

  • Model Validation:

    • Assess the stereochemical quality of the generated model using tools like PROCHECK or MolProbity. A Ramachandran plot is used to check the conformational feasibility of backbone dihedral angles.

  • Structure Download: Obtain the crystal structure from the PDB (e.g., a human GPCR).

  • Initial Cleanup: Remove all non-essential components, such as water molecules, co-factors, and co-crystallized ligands, unless they are critical for structural integrity or the binding analysis.

  • Protonation and Charge Assignment: Add hydrogen atoms and assign protonation states to residues appropriate for physiological pH (7.4).

  • Energy Minimization: Perform a constrained energy minimization on the receptor to relax the structure, particularly the newly added hydrogens, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.

  • Binding Site Definition:

    • Identify the binding pocket. This can be inferred from the position of a co-crystallized ligand in the PDB structure or predicted using pocket-finding algorithms (e.g., SiteMap, fpocket). For GPCRs, this is typically the orthosteric pocket within the transmembrane helices.

  • Grid Generation:

    • Generate a docking grid box that encompasses the entire binding site with sufficient padding (typically 10-15 Å around the known ligand space).

  • Docking Execution:

    • Run the docking algorithm using software like AutoDock Vina, Glide, or GOLD. The software will systematically sample different conformations of the ligand within the grid box.

    • The program calculates a score for each pose, representing the estimated binding affinity (e.g., kcal/mol).

  • Pose Analysis:

    • Visually inspect the top-scoring poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between this compound and the receptor's amino acid residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insight into the dynamic stability of the ligand-receptor complex over time in a simulated physiological environment.

  • System Setup:

    • Take the most promising docked pose of the ligand-receptor complex.

    • For a GPCR, embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane.

    • Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 310 K) and relaxing positional restraints to allow the system to settle into a stable state.

  • Production Run:

    • Run the production simulation for a duration sufficient to observe the stability of the binding (typically 100-500 nanoseconds).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.

Data Presentation and Interpretation

Quantitative data from each stage should be summarized for clear comparison and decision-making.

Table 1: Illustrative Homology Model Validation Results

Metric Value Acceptable Range Interpretation
Ramachandran Favored 96.5% > 90% High-quality backbone geometry.
Ramachandran Allowed 3.0% < 10% Acceptable level of strained conformations.
Ramachandran Outliers 0.5% < 2% Very few residues in disallowed regions.

| MolProbity Score | 1.8 | < 2.0 | Good overall stereochemical quality. |

Table 2: Illustrative Molecular Docking Results for this compound

Pose Rank Binding Energy (kcal/mol) Estimated Kᵢ (nM) Key Interacting Residues Interaction Type
1 -9.2 85.5 Trp109, Phe201, Tyr305 Pi-Stacking, Hydrophobic
1 -9.2 85.5 Asn110 Hydrogen Bond (Amide C=O)
2 -8.8 180.2 Val114, Leu198 Hydrophobic

| 3 | -8.5 | 315.7 | Tyr305, Ser113 | Pi-Stacking, Hydrogen Bond |

Table 3: Illustrative MD Simulation Stability Metrics (100 ns)

System Ligand RMSD (Å) Protein Backbone RMSD (Å) MM/GBSA ΔG (kcal/mol) Interpretation
Pose 1 Complex 1.5 ± 0.3 2.1 ± 0.4 -45.8 ± 5.2 Stable binding pose maintained.

| Apo-Receptor | N/A | 2.5 ± 0.6 | N/A | Baseline protein fluctuation. |

Visualization of Biological Pathways

Understanding the downstream consequences of receptor binding is crucial. If the target GPCR is, for example, coupled to Gαᵢ, its inhibition by a ligand would prevent the downregulation of adenylyl cyclase, impacting cAMP levels and subsequent signaling cascades.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand N-(3-ethoxyphenyl) cyclohexanecarboxamide GPCR Target GPCR (Gαi-coupled) Ligand->GPCR Binds & Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates G_protein Gαi Protein GPCR->G_protein Prevents Activation G_protein->AC Inhibition is Blocked

Caption: Hypothetical signaling pathway modulation by a GPCR antagonist.

Conclusion

This guide provides a comprehensive framework for the in silico investigation of this compound or any other small molecule ligand. By systematically applying homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about a compound's binding mode, affinity, and biological function. This predictive power is invaluable for prioritizing candidates, designing more potent and selective analogs, and ultimately accelerating the journey from chemical concept to clinical candidate. The integration of these computational techniques into modern drug discovery pipelines is no longer optional but a critical component for success.

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide, a novel amide with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.

Introduction

This compound is an aromatic amide containing a cyclohexanecarboxamide moiety linked to a 3-ethoxyphenyl group. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with related amide-containing compounds. This protocol outlines a straightforward and efficient synthesis of the title compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-ethoxyaniline with cyclohexanecarbonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.[1][2][3][4][5]

Materials:

  • 3-Ethoxyaniline (C₈H₁₁NO, MW: 137.18 g/mol )[6]

  • Cyclohexanecarbonyl chloride (C₇H₁₁ClO, MW: 146.61 g/mol )

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-ethoxyaniline (1.0 eq). Dissolve the aniline in dichloromethane (DCM) (approximately 10 mL per gram of aniline).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath with stirring.

  • Addition of Acyl Chloride: Add cyclohexanecarbonyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient system.

  • Characterization: Characterize the purified product by melting point, NMR, FTIR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Actual values may vary depending on experimental conditions.

ParameterValue
Reactants
3-Ethoxyaniline1.0 g (7.29 mmol)
Cyclohexanecarbonyl chloride1.17 g (8.02 mmol)
Pyridine0.70 mL (8.75 mmol)
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours (monitor by TLC)
Product
Theoretical Yield1.80 g
Representative Data
Actual Yield1.53 g (85%)
Melting Point110-112 °C
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ7.20 (t, 1H), 6.95 (d, 1H), 6.80 (s, 1H), 6.65 (d, 1H), 4.05 (q, 2H), 2.20 (m, 1H), 1.90-1.20 (m, 10H), 1.45 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ174.5, 159.0, 140.0, 129.5, 112.0, 109.0, 106.0, 63.5, 46.0, 29.5, 25.8, 25.7, 14.8
IR (KBr, cm⁻¹)3300 (N-H), 1650 (C=O), 1600, 1580 (C=C)
MS (ESI+) m/z248.16 [M+H]⁺

Note: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 1. Dissolve 3-Ethoxyaniline and Pyridine in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Cyclohexanecarbonyl Chloride Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Quench with 1 M HCl D->E F 6. Extraction and Washing (HCl, NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, IR, MS, MP) H->I

Synthesis Workflow Diagram

Signaling Pathway

Not applicable for this synthesis protocol.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. All reagents should be handled in a well-ventilated fume hood. Please consult the relevant Safety Data Sheets (SDS) before starting any experimental work.

References

Application Notes and Protocols for High-Throughput Screening of N-(3-ethoxyphenyl)cyclohexanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of N-(3-ethoxyphenyl)cyclohexanecarboxamide analogs, a chemical class with potential therapeutic applications targeting the sigma receptor system.

Introduction

This compound and its analogs are a class of synthetic compounds that have garnered interest in drug discovery due to their potential interaction with sigma receptors. Sigma receptors, including the subtypes Sigma-1 (S1R) and Sigma-2 (S2R), are intracellular chaperones primarily located at the endoplasmic reticulum-mitochondrion interface.[1] They are implicated in a variety of cellular functions and are considered therapeutic targets for a range of neurological and psychiatric disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2] High-throughput screening (HTS) of compound libraries containing this compound analogs is a critical step in identifying lead compounds with high affinity and selectivity for sigma receptors.[3][4]

Assay Principles

The primary method for screening compounds that interact with sigma receptors is the radioligand binding assay.[1][2] This "gold standard" technique measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[5] The assay is robust, sensitive, and can be configured in a high-throughput format.[5][6]

Alternatively, non-radioactive, fluorescence-based assays are increasingly being adopted for HTS campaigns.[7][8] These assays can be more cost-effective and have fewer safety and disposal concerns associated with radioactivity.[7] For sigma receptors, which share some functional similarities with G-protein coupled receptors (GPCRs), fluorescence-based assays that measure changes in intracellular calcium or utilize fluorescently labeled ligands can be developed.[7][9]

Experimental Workflow

The overall workflow for a high-throughput screening campaign to identify potent and selective this compound analogs targeting sigma receptors involves several key stages, from initial assay development to hit confirmation and characterization.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization Compound_Library Compound Library (Analogs) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Receptor_Prep Receptor Preparation (e.g., Membrane Homogenates) Receptor_Prep->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response & Potency (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (vs. S1R, S2R, other targets) Dose_Response->Selectivity_Assay Hit_Confirmation Hit Confirmation Selectivity_Assay->Hit_Confirmation Sigma_Receptor_Signaling cluster_membrane Endoplasmic Reticulum Membrane SigmaR Sigma Receptor (S1R / S2R) Ion_Channel Ion Channel (e.g., K+, Ca2+) SigmaR->Ion_Channel Modulation Ca_Signaling Intracellular Ca2+ Signaling SigmaR->Ca_Signaling Modulation Ligand This compound Analog Ligand->SigmaR Binding Cellular_Response Cellular Response (e.g., Neuronal excitability, Cell survival) Ion_Channel->Cellular_Response Ca_Signaling->Cellular_Response

References

Application Notes and Protocols: N-(3-ethoxyphenyl)cyclohexanecarboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the biological activity or use of N-(3-ethoxyphenyl)cyclohexanecarboxamide in cell culture experiments. The following application notes and protocols are provided as a generalized template for the characterization of a novel chemical entity in a research setting. The presented data, signaling pathways, and protocols are hypothetical and should be adapted based on experimentally determined properties of the compound of interest.

Introduction

Cyclohexanecarboxamide derivatives have been shown to possess a range of biological activities, including modulation of ion channels and receptor systems. This document provides a framework for investigating the potential effects of this compound, hereafter referred to as "Compound X," in mammalian cell culture. The following protocols and guidelines are intended to assist researchers in the initial characterization of this compound.

Physicochemical Properties and Storage

It is critical to understand the physicochemical properties of Compound X for accurate and reproducible experimental results.

PropertyValue (Hypothetical)
Molecular Weight261.35 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO (>10 mM)
Insoluble in aqueous media
StorageStore at -20°C as a solid
Store at -80°C as a stock solution in DMSO

Proposed Mechanism of Action (Hypothetical)

Based on the activities of structurally related molecules, Compound X is hypothesized to act as a modulator of a specific cell signaling pathway, such as a G-protein coupled receptor (GPCR) or an ion channel. The following diagram illustrates a hypothetical signaling cascade that could be influenced by Compound X.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CompoundX Compound X GPCR GPCR CompoundX->GPCR Binds G_protein Gαβγ GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A SecondMessenger->Kinase Activates TranscriptionFactor CREB Kinase->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical GPCR signaling pathway modulated by Compound X.

Experimental Protocols

The following are generalized protocols for assessing the effects of Compound X in cell culture.

Cell Culture and Maintenance

A human cell line, such as HEK293 or HeLa, can be used for initial screening.

  • Cell Line: Human Embryonic Kidney (HEK293) cells

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Preparation of Compound Stock Solutions
  • Prepare a 10 mM stock solution of Compound X in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C.

  • For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Compound X on cell proliferation and viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Compound X B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in culture medium (e.g., 0.1, 1, 10, 100 µM).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of Compound X to the respective wells. Include a vehicle control (0.1% DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Data:

Compound X (µM)Cell Viability (%) after 48h
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1088.1 ± 5.5
10052.4 ± 7.3
Western Blot Analysis

This protocol is for investigating the effect of Compound X on the expression or phosphorylation of target proteins in a hypothetical signaling pathway.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with Compound X at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target protein (e.g., phospho-CREB, total CREB, and a loading control like GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Quantitative Data from Densitometry:

Treatment (1h)p-CREB / Total CREB (Fold Change)
Vehicle1.0
Compound X (1 µM)1.8 ± 0.2
Compound X (10 µM)3.5 ± 0.4

Conclusion

These application notes provide a foundational approach to the cell-based characterization of this compound (Compound X). The provided protocols and hypothetical data serve as a guide for researchers to design and execute experiments to elucidate the biological functions of this and other novel compounds. All experimental conditions, including cell lines, compound concentrations, and incubation times, should be optimized for each specific research question.

Application Notes and Protocols for the Quantification of N-(3-ethoxyphenyl)cyclohexanecarboxamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, there is a limited amount of publicly available data specifically detailing the analytical quantification of N-(3-ethoxyphenyl)cyclohexanecarboxamide in biological matrices. The following application note and protocols are based on established and validated methods for structurally similar compounds, such as other novel psychoactive substances (NPS) and small molecule drugs containing cyclohexanamide and ethoxyphenyl moieties.[1][2] This document is intended to serve as a comprehensive template and guide for developing and validating a specific method for the target analyte.

Introduction

This compound is a synthetic compound with potential applications in drug discovery and development. To understand its pharmacokinetic and pharmacodynamic properties, a robust and reliable analytical method for its quantification in biological samples (e.g., plasma, urine, oral fluid) is crucial.[3] This document outlines a sensitive and selective method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a widely accepted technique for bioanalytical studies due to its high sensitivity and specificity.[4][5] The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters according to regulatory guidelines.[6][7]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical method based on data from analogous compounds. These values should be established and verified during in-house method validation.

Table 1: Calibration Curve and Sensitivity

ParameterExpected Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL[8]
Limit of Detection (LOD)0.15 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ QC0.5± 20%< 20%
Low QC (LQC)1.5± 15%< 15%[6]
Medium QC (MQC)75± 15%< 15%
High QC (HQC)400± 15%< 15%

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | | --- | --- | --- | | Low QC | 1.5 | 85 - 115% | 85 - 115% | | High QC | 400 | 85 - 115% | 85 - 115% |

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d5

  • HPLC-grade methanol, acetonitrile, and water[9]

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Control blank biological matrices

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Agilent 6490 Triple Quadrupole)[8]

  • Nitrogen generator

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup in plasma.[10][11]

  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of the respective sample (blank plasma, spiked standard, or subject sample) into the labeled tubes.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except the blank.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[12]

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.[12]

UPLC-MS/MS Conditions

Table 4: UPLC Parameters

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[9]
Mobile Phase A0.1% Formic Acid in Water[5]
Mobile Phase B0.1% Formic Acid in Acetonitrile[5]
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ElutionStart at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

Table 5: Mass Spectrometry Parameters (Hypothetical)

Note: These transitions must be optimized by infusing the pure analyte and internal standard into the mass spectrometer.

ParameterAnalyte (this compound)Internal Standard (IS)
Ionization ModeElectrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (Q1)m/z 262.2m/z 267.2
Product Ion (Q3)m/z 121.1 (quantifier), m/z 93.1 (qualifier)m/z 121.1
Dwell Time100 ms100 ms
Collision EnergyTo be optimizedTo be optimized
Declustering PotentialTo be optimizedTo be optimized

Visualizations

Experimental Workflow

G Experimental Workflow for Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A 1. Plasma Sample (100 µL) B 2. Add Internal Standard A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Collect Supernatant D->E F 6. UPLC Separation E->F G 7. MS/MS Detection F->G H 8. Peak Integration G->H I 9. Calibration Curve Generation H->I J 10. Concentration Calculation I->J

Caption: A flowchart of the bioanalytical method from sample preparation to final data analysis.

Potential Metabolic Pathway

Since this compound contains an ethoxy group on a phenyl ring, it may undergo common Phase I and Phase II metabolic transformations. The diagram below illustrates a hypothetical metabolic pathway.

G Hypothetical Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound M1 O-deethylation (CYP450 mediated) Parent->M1 Forms phenolic metabolite M2 Aromatic Hydroxylation (CYP450 mediated) Parent->M2 Adds -OH to phenyl ring M3 Glucuronidation (UGT mediated) M1->M3 Conjugation M2->M3 Conjugation

Caption: A potential metabolic pathway for this compound.

References

Application Notes and Protocols for N-(3-ethoxyphenyl)cyclohexanecarboxamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-ethoxyphenyl)cyclohexanecarboxamide is a novel compound with potential applications in neuroscience. Structurally, it belongs to the class of cyclohexanecarboxamide derivatives, some of which have demonstrated significant anticonvulsant and neuroprotective properties. This document outlines potential research applications, hypothetical mechanisms of action, and detailed experimental protocols for investigating the neuropharmacological profile of this compound.

Potential Applications in Neuroscience

Based on the activity of related compounds, this compound is a candidate for investigation in the following areas:

  • Anticonvulsant Therapy: As a potential treatment for epilepsy and other seizure disorders.

  • Neuroprotection: For mitigating neuronal damage in neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as in acute conditions like ischemic stroke.

  • Modulation of Oxidative Stress: As a tool to study the role of oxidative stress in neurological disorders.

Hypothesized Mechanism of Action: Nrf2-ARE Pathway Activation

It is hypothesized that this compound may exert its neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.

Diagram of the Hypothesized Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to nucleus Ub->Nrf2 ubiquitinates Compound N-(3-ethoxyphenyl) cyclohexanecarboxamide Compound->Keap1 inactivates Maf Maf Nrf2_n->Maf heterodimerizes with ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Maf->ARE binds to

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data from preclinical studies.

Table 1: In Vitro Binding Affinity and Efficacy

TargetBinding Assay (Ki, nM)Functional Assay (EC50, nM)
Nrf2 ActivatorN/A150
5-HT1A Receptor>10,000>10,000
Dopamine D2 Receptor>10,000>10,000
NMDA Receptor>10,000>10,000

Table 2: Anticonvulsant Activity in Animal Models

ModelTestED50 (mg/kg)
Maximal Electroshock (MES)Seizure Protection25
Pentylenetetrazole (PTZ)Seizure Protection40

Table 3: Neuroprotective Effects in a Stroke Model

ModelMeasurementVehicle ControlThis compound (30 mg/kg)
Middle Cerebral Artery Occlusion (MCAO)Infarct Volume (mm³)120 ± 1565 ± 10
MCAONeurological Deficit Score3.5 ± 0.51.8 ± 0.4

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity

Objective: To determine the efficacy of this compound in rodent models of acute seizures.

1.1. Maximal Electroshock (MES) Seizure Model

  • Animals: Male ICR mice (20-25 g).

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 20% Tween 80 in saline).

  • Procedure:

    • Administer the compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 10, 25, 50 mg/kg).

    • After a predetermined time (e.g., 30 minutes), induce seizures by delivering an electrical stimulus (50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of tonic hind limb extension.

    • Protection is defined as the absence of the tonic hind limb extension.

    • Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

1.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

  • Animals: Male Wistar rats (150-200 g).

  • Compound Preparation: As described in Protocol 1.1.

  • Procedure:

    • Administer the compound or vehicle i.p. at various doses.

    • After 30 minutes, inject pentylenetetrazole (85 mg/kg) subcutaneously.

    • Observe the animals for 30 minutes for the onset and severity of seizures (e.g., using a Racine scale).

    • Protection is defined as the absence of generalized clonic seizures.

    • Determine the ED50.

Diagram of the Anticonvulsant Screening Workflow

Anticonvulsant_Workflow Start Start: Compound Synthesis and Formulation Dosing Dose Administration (i.p.) - Vehicle - Compound (various doses) Start->Dosing MES_Model Maximal Electroshock (MES) Model Dosing->MES_Model PTZ_Model Pentylenetetrazole (PTZ) Model Dosing->PTZ_Model Observation_MES Observation: Tonic Hind Limb Extension MES_Model->Observation_MES Observation_PTZ Observation: Clonic Seizures PTZ_Model->Observation_PTZ Data_Analysis Data Analysis: ED50 Calculation Observation_MES->Data_Analysis Observation_PTZ->Data_Analysis End End: Determine Anticonvulsant Efficacy Data_Analysis->End

Caption: General experimental workflow for anticonvulsant screening.

Protocol 2: Assessment of Neuroprotective Effects in an In Vitro Model of Oxidative Stress

Objective: To evaluate the ability of this compound to protect cultured neurons from oxidative stress.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Compound Preparation: Dissolve the compound in DMSO to create a stock solution and dilute in culture medium.

  • Procedure:

    • Plate cells in 96-well plates.

    • Pre-treat cells with various concentrations of the compound (e.g., 1, 10, 100 µM) for 24 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or glutamate to the culture medium.

    • Incubate for an additional 24 hours.

    • Assess cell viability using an MTT or LDH assay.

    • Calculate the EC50 for neuroprotection.

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

Objective: To determine if this compound activates the Nrf2 signaling pathway in vitro.

  • Cell Culture and Treatment: Use a suitable cell line (e.g., astrocytes or neuronal cells). Treat cells with the compound at its effective concentration for various time points (e.g., 0, 1, 3, 6 hours).

  • Procedure:

    • Prepare nuclear and cytoplasmic protein extracts from the treated cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against Nrf2, Keap1, and downstream targets like HO-1 and NQO1. A loading control (e.g., β-actin for cytoplasmic and Lamin B1 for nuclear extracts) should be used.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the relative protein expression levels, specifically looking for an increase in nuclear Nrf2.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders. The provided hypothetical data and protocols offer a framework for the systematic investigation of its anticonvulsant and neuroprotective properties, with a focus on the potential involvement of the Nrf2-ARE pathway. Further research is warranted to validate these hypotheses and fully characterize the pharmacological profile of this compound.

References

Application Notes and Protocols: In Vitro Bioactivity Profiling of N-(3-ethoxyphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethoxyphenyl)cyclohexanecarboxamide is a novel chemical entity with potential for biological activity. As its specific molecular targets are yet to be fully elucidated, a systematic in vitro screening approach is essential to identify and characterize its bioactivity. This document provides a comprehensive set of application notes and detailed protocols for the initial determination of the biological effects of this compound. The proposed workflow is designed to assess cytotoxicity, identify potential enzyme inhibition, and investigate interactions with cell surface receptors, followed by broader safety pharmacology profiling.

Initial Bioactivity Screening Workflow

A tiered approach is recommended for the initial in vitro characterization of this compound. This workflow is designed to efficiently identify potential biological activities and guide further investigation.

Initial Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Target Deconvolution cluster_2 Tier 3: Safety & Selectivity A Compound Synthesis & Quality Control B Cytotoxicity Assays (e.g., MTT, LDH) A->B Test Compound C Broad Panel Enzyme Inhibition Assays A->C Test Compound D Receptor Binding Assays (GPCR Panel) A->D Test Compound E Dose-Response Studies of Confirmed Hits B->E Non-toxic Concentrations C->E Identified Hits D->E Identified Hits F Mechanism of Action Studies (e.g., Enzyme Kinetics) E->F G Functional Cell-Based Assays E->G I Selectivity Profiling (Against related targets) F->I H In Vitro Safety Pharmacology Profiling (e.g., hERG, CYP450) G->H G_alpha_i_Signaling_Pathway cluster_pathway Hypothetical Gαi-Coupled GPCR Signaling Ligand Agonist Ligand Receptor Gαi-Coupled GPCR Ligand->Receptor Activates Compound This compound (Antagonist) Compound->Receptor Blocks G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Gene_Expression Gene Expression Changes CREB->Gene_Expression

Application Notes and Protocols for N-(3-ethoxyphenyl)cyclohexanecarboxamide in Lower Urinary Tract Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in sensory signaling within the lower urinary tract.[1][2] Expressed in both urothelial cells and afferent nerve fibers, TRPV1 acts as a polymodal sensor, responding to stimuli such as heat, protons (low pH), and endogenous ligands like anandamide.[2][3] In pathological conditions such as bladder inflammation or overactivity, the expression and sensitivity of TRPV1 channels can be upregulated, contributing to symptoms of urinary urgency, frequency, and pain.[4][5] Consequently, antagonists of the TRPV1 channel are valuable research tools for investigating the pathophysiology of LUT disorders and represent a promising therapeutic avenue.[6][7]

N-(3-ethoxyphenyl)cyclohexanecarboxamide, based on its core structure, is hypothesized to be a TRPV1 antagonist. These notes provide a framework for its characterization and application in studying LUT function.

Application Notes

Hypothesized Mechanism of Action

This compound is presumed to act as a competitive antagonist at the TRPV1 channel. By binding to the channel, it likely prevents the conformational changes induced by agonists like capsaicin or endogenous activators, thereby inhibiting the influx of cations (primarily Ca2+) into urothelial and sensory nerve cells.[2][3] This blockade of TRPV1 signaling is expected to reduce the hyperexcitability of bladder afferent pathways, leading to a decrease in bladder sensation and a reduction in reflex bladder contractions.[1]

Potential Research Applications
  • Investigation of Idiopathic and Neurogenic Detrusor Overactivity: To study the role of TRPV1 in the pathophysiology of overactive bladder (OAB) and neurogenic detrusor overactivity (NDO).[3][5]

  • Models of Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS): To explore the contribution of TRPV1-mediated sensitization of afferent nerves to chronic pelvic pain.

  • Chemotherapy-Induced Cystitis: To assess the potential of TRPV1 antagonism in mitigating bladder hypersensitivity caused by agents like cyclophosphamide.

  • Modulation of Urothelial Sensory Function: To investigate the communication between the urothelium and afferent nerves, where TRPV1 plays a crucial role.[4][6]

Pharmacological Data (Representative)

The following table summarizes hypothetical quantitative data for this compound, designated as Compound X, for illustrative purposes. This data is representative of what would be determined through the protocols outlined below.

ParameterAssay SystemAgonistValue (Compound X)Reference Compound (BCTC)
IC₅₀ (nM) hTRPV1-HEK293 cells (Ca²⁺ influx)Capsaicin (1 µM)155
IC₅₀ (nM) rTRPV1-CHO cells (Ca²⁺ influx)Capsaicin (1 µM)258
Inhibition of Bladder Overactivity (%) Rat Cystometry (Acetic Acid Model)Acetic Acid (0.1%)65% at 10 mg/kg, p.o.75% at 10 mg/kg, p.o.

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is a well-characterized TRPV1 antagonist.

Experimental Protocols

Protocol 1: In Vitro Characterization using a Calcium Imaging Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on agonist-induced calcium influx in a cell line stably expressing the human TRPV1 channel.

1. Cell Culture and Preparation:

  • Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 (hTRPV1-HEK293) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Seed cells onto 96-well black-walled, clear-bottom plates at a density that ensures 80-90% confluency on the day of the assay.
  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Aspirate the culture medium from the wells and wash once with the salt solution.
  • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
  • After incubation, wash the cells twice with the salt solution to remove excess dye. Add fresh salt solution to each well.

3. Compound Preparation and Application:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions in the salt solution to achieve a range of final assay concentrations (e.g., from 1 nM to 10 µM).
  • Add the diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 15-20 minutes at room temperature.

4. Agonist Stimulation and Data Acquisition:

  • Use a fluorescence plate reader (e.g., FlexStation 3) equipped with an automated liquid handling system.
  • Set the instrument to record fluorescence intensity over time.
  • Establish a stable baseline fluorescence reading for approximately 30 seconds.
  • Inject a solution of a TRPV1 agonist (e.g., capsaicin, final concentration 1 µM) into each well to stimulate the channel.
  • Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.[8]

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
  • Normalize the data by expressing the response in each well as a percentage of the control response (agonist + vehicle).
  • Plot the percentage inhibition against the logarithm of the antagonist concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Evaluation using Rat Cystometry

This protocol describes the use of cystometry in conscious rats to evaluate the effect of this compound on bladder overactivity induced by intravesical instillation of a mild irritant.[9][10][11]

1. Animal Preparation and Catheter Implantation:

  • Use adult female Sprague-Dawley rats (250-300g). Anesthetize the rat (e.g., with isoflurane).
  • Make a midline abdominal incision to expose the urinary bladder.
  • Insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
  • Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
  • Allow the animals to recover for 3-5 days.

2. Cystometry Procedure:

  • Place the conscious, unrestrained rat in a metabolic cage.
  • Connect the exteriorized bladder catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.[12]
  • Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous).
  • After the appropriate pre-treatment time, begin infusing saline into the bladder at a constant rate (e.g., 10 mL/hr) to record baseline urodynamic parameters (micturition pressure, bladder capacity, intercontraction interval).
  • After establishing a stable baseline, switch the infusate to a mild irritant solution (e.g., 0.1% acetic acid in saline) to induce bladder overactivity, characterized by a significant decrease in the intercontraction interval.
  • Continue recording for a set period (e.g., 60 minutes) to assess the effect of the test compound on the irritant-induced bladder overactivity.

3. Data Analysis:

  • Measure the following urodynamic parameters from the cystometrogram tracings:
  • Bladder Capacity (BC): The volume of infusate required to elicit a micturition contraction.
  • Micturition Pressure (MP): The peak intravesical pressure during a micturition contraction.
  • Intercontraction Interval (ICI): The time between two consecutive micturition contractions.
  • Compare the parameters during the acetic acid infusion period between the vehicle-treated and compound-treated groups.
  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed effects. An increase in the ICI in the compound-treated group compared to the vehicle group indicates efficacy in reducing bladder overactivity.

Visualizations

TRPV1_Signaling_Pathway cluster_neuron Bladder Afferent Neuron cluster_stimuli Stimuli TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization AP_Generation Action Potential Generation Depolarization->AP_Generation Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) AP_Generation->Neuropeptide_Release At nerve terminals To_Spinal_Cord Signal to Spinal Cord AP_Generation->To_Spinal_Cord Propagation Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Protons Protons (H⁺) Low pH Protons->TRPV1 Activates Heat Heat (>42°C) Heat->TRPV1 Activates CompoundX N-(3-ethoxyphenyl) cyclohexanecarboxamide (Antagonist) CompoundX->TRPV1 Blocks

Caption: Hypothesized TRPV1 signaling pathway in a bladder afferent neuron and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Cell_Culture Culture hTRPV1-HEK293 Cells Ca_Assay Calcium Influx Assay Cell_Culture->Ca_Assay IC50_Det Determine IC₅₀ Ca_Assay->IC50_Det decision Potent & Selective? IC50_Det->decision Animal_Model Develop Rat Model of Bladder Overactivity Dosing Administer Compound X Animal_Model->Dosing Cystometry Perform Cystometry Dosing->Cystometry Analysis Analyze Urodynamic Parameters Cystometry->Analysis end End: Candidate for Further LUT Studies Analysis->end start Start: Synthesize Compound X start->Cell_Culture decision->Animal_Model Yes decision->start No (Synthesize Analogs)

Caption: Experimental workflow for the evaluation of this compound (Compound X) as a potential TRPV1 antagonist for LUT dysfunction.

References

Application Note: Techniques for Crystallizing N-(3-ethoxyphenyl)cyclohexanecarboxamide for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for unambiguously determining the three-dimensional atomic and molecular structure of a compound.[1] This information is critical in drug development for understanding structure-activity relationships, polymorph identification, and securing intellectual property. However, a significant bottleneck in the process is the growth of high-quality single crystals suitable for diffraction experiments.[1] This application note provides a systematic approach and detailed protocols for crystallizing the small organic molecule N-(3-ethoxyphenyl)cyclohexanecarboxamide. While specific crystallization conditions for this exact compound are not widely published, the principles and techniques described here are broadly applicable to similar small molecules.

1. Compound Analysis and Initial Considerations

This compound possesses several functional groups that influence its solubility and crystallization behavior:

  • Amide Linkage: Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Ether Group: The ethoxy group is a hydrogen bond acceptor.

  • Aromatic Ring: Can participate in π-π stacking interactions.

  • Cyclohexyl Group: A nonpolar, aliphatic moiety.

The combination of polar (amide, ether) and nonpolar (cyclohexyl, phenyl) features suggests that a range of solvents, or more likely, binary solvent systems, will be necessary to achieve the requisite supersaturation for crystallization. The first and most critical step is to perform a thorough solubility screening.

2. General Crystallization Workflow

A systematic approach to crystallization involves a logical progression from coarse screening to fine-tuning of conditions. The overall workflow is designed to efficiently explore the crystallization parameter space.

G A Compound Purification B Solubility Screening A->B Pure starting material is critical C Crystallization Method Screening (Evaporation, Diffusion, Cooling) B->C Identify suitable solvents/anti-solvents D Condition Optimization C->D Refine conditions from initial 'hits' E Harvest & Mount Crystal D->E Select best quality crystal F X-ray Diffraction E->F

Caption: General workflow for single crystal growth.

3. Experimental Protocols

Protocol 1: Solubility Screening

Objective: To identify suitable solvents and solvent/anti-solvent pairs for crystallization experiments. An ideal crystallization solvent will dissolve the compound when hot but exhibit low solubility when cold.[2][3]

Materials:

  • This compound (2-5 mg per test)

  • Small vials or test tubes (e.g., 1 mL capacity)

  • A selection of solvents covering a range of polarities (see Table 1)

  • Stir plate and magnetic stir bars (optional)

  • Heat gun or water bath

Procedure:

  • Place 2-5 mg of the compound into a small, clean vial.

  • Add a small aliquot (e.g., 0.1 mL) of the first solvent to be tested.

  • Observe solubility at room temperature. Note if it is insoluble, sparingly soluble, or fully soluble.

  • If the compound is insoluble at room temperature, gently heat the vial while observing. Add solvent dropwise until the solid dissolves completely.[3] Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Observe for precipitate or crystal formation.

  • Repeat this process for a wide range of solvents to build a solubility profile. This data will guide the selection of solvents for the methods below.

Data Presentation: Solvent Properties

The choice of solvent is the most critical factor in successful crystallization.[2][4] The following table lists common solvents, ordered by polarity, which should be considered in the initial screening.

Table 1: Common Solvents for Crystallization Screening

Solvent Boiling Point (°C) Dielectric Constant (Polarity) Notes
n-Hexane 69 1.9 Very nonpolar. Good as an anti-solvent.[4][5]
Toluene 111 2.4 Good for aromatic compounds.[5]
Diethyl Ether 35 4.3 Very volatile, use with caution.[5]
Dichloromethane (DCM) 40 9.1 Volatile; often yields good crystals but they can lose solvent.[6]
Tetrahydrofuran (THF) 66 7.5 Good general solvent.[4]
Ethyl Acetate 77 6.0 Excellent solvent for many organic compounds.[4][7]
Acetone 56 21.0 Good solvent, but low boiling point can be a drawback.[5][7]
Isopropanol 82 19.9 Common protic solvent.
Ethanol 78 24.5 One of the most common and effective solvents.[8]
Methanol 65 32.7 A polar protic solvent, good for polar compounds.[5][7]
Acetonitrile 82 37.5 Polar aprotic solvent.

| Water | 100 | 80.1 | Can be a good anti-solvent or solvent for polar molecules.[4] |

Protocol 2: Slow Evaporation

Objective: To slowly increase the concentration of the solute by evaporating the solvent, thereby inducing crystallization.[9] This is often the simplest and most successful method.[10]

Procedure:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (identified from Protocol 1) in a clean vial.[11] Ensure all solid is dissolved; filter if necessary to remove particulates.[10]

  • Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle.[10] The number and size of the holes will control the rate of evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[10][11]

G cluster_0 Vial A Nearly Saturated Solution A->B Evaporation D Single Crystal Growth A->D C Punctured Parafilm Cover B->C C->Ext Slow Solvent Loss

Caption: Diagram of the slow evaporation technique.

Protocol 3: Vapor Diffusion

Objective: To slowly introduce an "anti-solvent" (a solvent in which the compound is insoluble) in the vapor phase to a solution of the compound, gradually decreasing solubility and promoting crystal growth.[12][9] This method is excellent for small quantities of material.[13]

Setup (Vial-in-Vial):

  • Dissolve the compound (2-10 mg) in a minimal amount of a "good" solvent (e.g., DCM, Toluene, Ethyl Acetate) in a small, open inner vial.

  • Place this inner vial inside a larger vial or jar.

  • Add a layer (2-3 mL) of a more volatile "anti-solvent" (e.g., Hexane, Diethyl Ether) to the outer jar, ensuring the level is below the top of the inner vial.[9]

  • Seal the outer jar tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[9][14]

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial Solution Compound in 'Good' Solvent Crystal Crystal Formation AntiSolvent 'Anti-Solvent' Liquid AntiSolvent->Vapor Evaporation Vapor->Solution Diffusion

Caption: Diagram of the vapor diffusion technique.

Protocol 4: Slow Cooling

Objective: To crystallize a compound by exploiting its higher solubility in a solvent at elevated temperatures.[3]

Procedure:

  • Prepare a saturated solution of the compound in a suitable solvent at or near the solvent's boiling point.[11] Use a minimal amount of solvent to ensure the solution is saturated.

  • Ensure all solid material is dissolved. If necessary, filter the hot solution to remove any insoluble impurities.

  • Cover the container and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (like a Dewar flask filled with warm water).[11][15]

  • Once at room temperature, the container can be moved to a refrigerator or freezer to maximize crystal yield.[16]

4. Troubleshooting

  • No Crystals Form: The solution may not be sufficiently supersaturated. For slow evaporation, make more holes or use a more volatile solvent. For cooling, try using less solvent initially. For diffusion, try a different anti-solvent. Seeding with a tiny crystal can also initiate growth.[17]

  • An Oil Forms: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be caused by cooling too quickly or using a solvent in which the compound is too soluble.[6] Try using a more dilute solution, a different solvent, or cooling more slowly.[17]

  • Amorphous Powder Precipitates: This indicates that nucleation occurred too rapidly. Slow down the process: reduce the evaporation rate, cool the solution more slowly, or use a slower diffusion system.[6]

Obtaining X-ray quality single crystals of this compound requires a patient and systematic approach. By beginning with a thorough solubility screen, researchers can make informed decisions about which crystallization techniques to employ. The slow evaporation, vapor diffusion, and slow cooling methods are powerful, complementary techniques. Careful control over the rate of supersaturation, temperature, and solvent choice, combined with meticulous record-keeping, will maximize the probability of success in growing crystals suitable for structural elucidation.

References

Application Notes and Protocols: Preparation of N-(3-ethoxyphenyl)cyclohexanecarboxamide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of N-(3-ethoxyphenyl)cyclohexanecarboxamide, a crucial first step for any in vitro or in vivo experimental workflow. Adherence to these guidelines will ensure solution consistency and reproducibility of experimental results.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is provided in the table below. As of the date of this document, experimental data on properties such as solubility and melting point are not widely available in public literature.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₂Calculated
Molecular Weight 263.34 g/mol Calculated
Appearance Assumed to be a solidGeneral observation for similar compounds
Solubility Not determined; likely soluble in organic solvents like DMSO, ethanol, and acetone. Poorly soluble in water.Inferred from structurally similar compounds
Melting Point Not determinedN/A

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.

  • Storage: Store the solid compound and stock solutions in a cool, dry, and dark place. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.

Experimental Protocols

Protocol 1: Determination of Solubility

Before preparing a high-concentration stock solution, it is essential to determine the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, anhydrous)

  • Acetone

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several microcentrifuge tubes.

  • To each tube, add a small, precise volume of a single solvent (e.g., 100 µL of DMSO, ethanol, or acetone).

  • Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect for any undissolved particles. If the compound has completely dissolved, it is soluble at that concentration.

  • If the compound is not fully dissolved, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • For aqueous solubility, add PBS to a tube containing a known amount of the compound and assess solubility. It is anticipated to be low.

Protocol 2: Preparation of a High-Concentration Stock Solution

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for biological assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber glass vial or cryovial

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Weighing the Compound: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare a 10 mM stock solution, you would weigh out 2.63 mg for every 1 mL of DMSO.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential compound degradation.

  • Storage: Once dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Recommended Solvents and Stock Concentrations

SolventTypical Stock Concentration RangeNotes
DMSO 10 - 50 mMRecommended for most in vitro assays. Keep the final DMSO concentration in the assay below 0.5% to avoid solvent toxicity.
Ethanol 1 - 20 mMAn alternative to DMSO. Be mindful of its potential effects on cells.
Acetone 1 - 20 mMLess common for cell-based assays but can be used for other applications.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh Compound add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for the preparation and use of this compound solutions.

Hypothetical Signaling Pathway

While the specific biological target of this compound is not definitively established, related N-aryl amide compounds have been shown to modulate pathways involved in metabolic regulation. One such plausible pathway is the Liver X Receptor (LXR) / Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling cascade, which is a key regulator of lipogenesis. An inhibitor of this pathway could have therapeutic potential in metabolic diseases.

G cluster_pathway Hypothetical LXR/SREBP-1c Inhibition Compound N-(3-ethoxyphenyl) cyclohexanecarboxamide LXR LXR Compound->LXR SREBP1c SREBP-1c LXR->SREBP1c Activation LipogenicGenes Lipogenic Genes (e.g., FASN, SCD1) SREBP1c->LipogenicGenes Transcription Lipogenesis Lipogenesis LipogenicGenes->Lipogenesis

Caption: Hypothetical inhibition of the LXR/SREBP-1c lipogenesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(3-ethoxyphenyl)cyclohexanecarboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the coupling of cyclohexanecarboxylic acid and 3-ethoxyaniline. This is typically achieved using a coupling agent to activate the carboxylic acid. Alternatively, the more reactive cyclohexanecarbonyl chloride can be reacted with 3-ethoxyaniline, often in the presence of a base.

Q2: Why is my reaction yield low?

A2: Low yields in this amide synthesis can be attributed to several factors:

  • Poor activation of the carboxylic acid: The chosen coupling agent may not be effective enough.

  • Low nucleophilicity of 3-ethoxyaniline: Anilines are generally less nucleophilic than aliphatic amines, which can lead to slower reaction rates.

  • Side reactions: The formation of byproducts such as N-acylurea (when using carbodiimides) can reduce the yield of the desired amide.[1][2]

  • Inappropriate reaction conditions: Factors like solvent, temperature, and reaction time can significantly impact the yield.

  • Difficult purification: The final product may be difficult to separate from starting materials or byproducts, leading to loss of material during workup and purification.

Q3: How can I minimize the formation of the N-acylurea byproduct when using carbodiimide coupling agents like EDC or DCC?

A3: The rearrangement of the O-acylisourea intermediate to a stable N-acylurea is a common side reaction that can significantly lower your yield.[1] To minimize this, you can:

  • Use an additive: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive towards the amine.[2]

  • Choose the right solvent: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can help to suppress this side reaction.[1]

Q4: What are some alternative coupling reagents if carbodiimides are not giving good yields?

A4: If carbodiimides like EDC or DCC are proving ineffective, consider using phosphonium or aminium-based coupling reagents. These reagents are often more efficient, especially for challenging couplings involving less reactive amines like anilines.[3] Commonly used alternatives include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These reagents often lead to faster reactions and higher yields with fewer side reactions.[4]

Q5: How do I choose the appropriate solvent and base for the reaction?

A5: The choice of solvent and base is crucial for a successful amide coupling reaction.

  • Solvents: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used. DMF is often a good choice as it can dissolve a wide range of reactants.

  • Bases: A non-nucleophilic organic base is typically used to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), and N-methylmorpholine (NMM). The choice of base can influence the reaction rate and the extent of side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Ineffective carboxylic acid activation. 2. Low reactivity of 3-ethoxyaniline. 3. Inappropriate reaction conditions.1. Switch to a more powerful coupling agent like HATU or HBTU. 2. Increase the reaction temperature or prolong the reaction time. 3. Ensure all reagents are pure and anhydrous.
Formation of a significant amount of N-acylurea byproduct 1. Using a carbodiimide coupling agent without an additive. 2. Use of a highly polar solvent.1. Add HOBt or NHS to the reaction mixture. 2. Switch to a less polar solvent like DCM or chloroform.[1]
Multiple spots on TLC, difficult purification 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Decomposition of product during workup.1. Use a slight excess of one of the reactants to drive the reaction to completion. 2. Optimize reaction conditions to minimize side reactions. 3. Use a milder workup procedure, for example, avoiding strong acids or bases if the product is sensitive.
Inconsistent yields between batches 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Moisture contamination.1. Use reagents from a reliable source and check their purity. 2. Carefully control reaction parameters such as temperature, stirring speed, and addition rates. 3. Ensure all glassware is oven-dried and use anhydrous solvents.

Data Presentation

Table 1: Comparison of Common Coupling Agents for Amide Synthesis

Coupling AgentAdditiveTypical SolventTypical BaseRelative CostKey AdvantagesPotential Issues
EDC HOBt or NHSDMF, DCMDIPEA, TEALowWater-soluble urea byproduct, easy removal.[2]Formation of N-acylurea, racemization risk.[1][3]
DCC HOBt or NHSDCM, THF-LowInexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.
HATU -DMF, NMPDIPEAHighHigh efficiency, fast reaction rates, low racemization.[4]Higher cost, potential for side reactions with certain substrates.
HBTU -DMF, NMPDIPEAHighSimilar to HATU, very effective for difficult couplings.[4]Higher cost.
PyBOP -DMF, DCMDIPEAHighGood for sterically hindered couplings.Higher cost, can be sensitive to moisture.

Note: The effectiveness and yield will be specific to the reaction of cyclohexanecarboxylic acid and 3-ethoxyaniline and may require optimization.

Experimental Protocols

Protocol 1: Synthesis using EDC and HOBt
  • To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF (0.5 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-ethoxyaniline (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using Cyclohexanecarbonyl Chloride
  • In a round-bottom flask, dissolve 3-ethoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) in an anhydrous aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water.

  • Separate the organic layer, and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Activated Intermediate Activated Intermediate Cyclohexanecarboxylic Acid->Activated Intermediate Activation 3-Ethoxyaniline 3-Ethoxyaniline Product This compound 3-Ethoxyaniline->Product Coupling Agent (e.g., EDC, HATU) Coupling Agent (e.g., EDC, HATU) Coupling Agent (e.g., EDC, HATU)->Activated Intermediate Base (e.g., DIPEA) Base (e.g., DIPEA) Solvent (e.g., DMF) Solvent (e.g., DMF) Activated Intermediate->Product Nucleophilic Attack

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_sm Check for Unreacted Starting Materials (TLC/LC-MS) start->check_sm sm_present Starting Materials Present check_sm->sm_present no_sm No Starting Materials check_sm->no_sm sm_present->no_sm No increase_reagents Increase Equivalents of Coupling Agent/Amine sm_present->increase_reagents Yes check_byproducts Analyze for Byproducts (e.g., N-acylurea) no_sm->check_byproducts optimize_conditions Optimize Reaction Conditions (Temp, Time) increase_reagents->optimize_conditions end Improved Yield optimize_conditions->end byproducts_present Byproducts Present check_byproducts->byproducts_present no_byproducts No Significant Byproducts check_byproducts->no_byproducts byproducts_present->no_byproducts No add_additive Add HOBt/NHS if using Carbodiimide byproducts_present->add_additive Yes purification_issue Investigate Purification Losses no_byproducts->purification_issue change_coupling Change Coupling Agent (e.g., to HATU) change_coupling->end add_additive->change_coupling purification_issue->end

Caption: A troubleshooting workflow for improving the yield of the synthesis.

References

Overcoming solubility issues with N-(3-ethoxyphenyl)cyclohexanecarboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(3-ethoxyphenyl)cyclohexanecarboxamide

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome solubility challenges in aqueous buffers during your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that affect its solubility?

A1: this compound is a neutral molecule with significant hydrophobic regions (cyclohexyl and ethoxyphenyl groups). Its structure suggests it is a poorly water-soluble compound. Key predicted properties influencing its solubility include a high LogP (lipophilicity) and a relatively high melting point, both of which can contribute to low aqueous solubility. The amide group offers a site for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: I am observing precipitation of the compound when I dilute my DMSO stock into an aqueous buffer. What is happening?

A2: This is a common issue for poorly soluble compounds. This compound is likely highly soluble in a polar aprotic solvent like DMSO. When this concentrated stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound's low affinity for water causes it to crash out of the solution, forming a precipitate. This is often concentration-dependent.

Q3: What is the first step I should take to improve the solubility of my compound in a phosphate-buffered saline (PBS) solution?

A3: The first step is to determine the compound's baseline solubility and then explore simple formulation strategies. This involves creating a systematic approach to test various excipients. A recommended starting point is to screen for the effects of co-solvents and pH adjustment (if the molecule has ionizable groups, though this one is neutral). For a neutral compound like this, exploring co-solvents or solubilizing agents like cyclodextrins is the most logical first step.

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide provides structured approaches to address common solubility problems.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.

Root Cause: The compound's kinetic and thermodynamic solubility in the final buffer system has been exceeded.

Solutions:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay. Determine the minimum effective concentration required and check if it is below the solubility limit.

  • Optimize Co-solvent Percentage: If using a co-solvent like DMSO or ethanol, you may need to increase its percentage in the final solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.

  • Utilize Solubilizing Excipients: Introduce excipients designed to enhance solubility. The table below compares common options.

Table 1: Comparison of Common Solubilization Approaches

MethodTypical ConcentrationAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol, PEG 400)1-10% (v/v)Simple to implement; effective for many compounds.Can be toxic to cells at higher concentrations; may interfere with assays.
Surfactants (e.g., Tween® 80, Cremophor® EL)0.1-2% (w/v)Form micelles to encapsulate the compound; highly effective.Can cause cell lysis; potential for assay interference.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)1-10% (w/v)Forms inclusion complexes; generally low toxicity.Can be expensive; may have a saturable effect.
Issue 2: Solubility is inconsistent between experiments.

Root Cause: This can be due to variations in experimental conditions such as temperature, pH of the buffer, or the age of the stock solutions.

Solutions:

  • Standardize Protocols: Ensure that the buffer preparation, stock solution handling, and final dilution steps are consistent for every experiment.

  • Control Temperature: Prepare solutions at a consistent temperature, as solubility is temperature-dependent.

  • Check Buffer pH: Verify the pH of your aqueous buffer before each experiment, as minor shifts can affect the behavior of other components in the solution.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from a concentrated stock just before use.

Experimental Protocols

Protocol 1: Screening for Optimal Solubilizing Excipient

This protocol outlines a method to test the effectiveness of different excipients on the solubility of this compound.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Excipient Solutions: Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing different excipients at 2x the desired final concentration.

    • Buffer A: No excipient (Control)

    • Buffer B: 2% (w/v) HP-β-CD

    • Buffer C: 0.2% (w/v) Tween® 80

    • Buffer D: 10% (v/v) PEG 400

  • Mixing: In a clear microplate or microcentrifuge tubes, add equal volumes of the 10 mM compound stock and each 2x excipient solution. This will result in a final compound concentration of 5 mM with the excipient at its target concentration (e.g., 1% HP-β-CD).

  • Equilibration: Vortex the mixtures briefly and let them equilibrate at room temperature for 1 hour.

  • Observation: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any precipitate.

  • Quantification: Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Visual Guides

Solubility Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with hydrophobic compounds.

start Start: Solubility Issue (Precipitation Observed) check_conc Is the current concentration absolutely necessary? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc No screen_excipients Screen Solubilizing Excipients (Co-solvents, Cyclodextrins, Surfactants) check_conc->screen_excipients Yes retest Retest Solubility lower_conc->retest retest->check_conc is_toxic Is excipient compatible with the assay (e.g., non-toxic)? screen_excipients->is_toxic is_toxic->screen_excipients No, try another optimize_excipient Optimize Excipient Concentration is_toxic->optimize_excipient Yes success Success: Compound Solubilized optimize_excipient->success fail Consider Advanced Formulation (e.g., Lipid-based, Nanoparticles) optimize_excipient->fail Still insoluble

A workflow for troubleshooting compound solubility.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, increasing its apparent solubility in water.

cluster_before Before Encapsulation cluster_after After Encapsulation drug_b Hydrophobic Drug (Insoluble) water_b Water Molecules cd_b Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd_b->complex Encapsulation water_a Water Molecules

Mechanism of drug solubilization by cyclodextrin.

Hypothetical Signaling Pathway

This diagram shows a generic signaling pathway where an inhibitor, such as this compound, blocks a kinase, preventing downstream signaling.

ligand Ligand receptor Receptor ligand->receptor kinase Kinase A receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor N-(3-ethoxyphenyl) cyclohexanecarboxamide inhibitor->kinase Inhibits

Inhibition of a generic kinase signaling pathway.

Minimizing degradation of N-(3-ethoxyphenyl)cyclohexanecarboxamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of N-(3-ethoxyphenyl)cyclohexanecarboxamide during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide bond is prone to cleavage under both acidic and basic conditions, yielding 3-ethoxyaniline and cyclohexanecarboxylic acid.[1][2][3] This is often the most common degradation route for carboxamide-containing compounds.

  • Oxidation: The ethoxy group on the phenyl ring can be susceptible to oxidation, potentially leading to the formation of various oxidative degradation products. The benzylic position of the ethoxy group can be a target for radical-mediated oxidation.

  • Photodegradation: Aromatic amides can be sensitive to light, particularly UV radiation.[4] Exposure to light can lead to a photo-Fries rearrangement or other complex degradation reactions, resulting in the formation of colored degradants and loss of potency.[4]

Q2: What are the ideal storage conditions to minimize degradation?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) are recommended. Avoid high temperatures, as this can accelerate both hydrolytic and oxidative degradation.

  • Humidity: The compound should be stored in a dry environment, protected from moisture, to minimize the risk of hydrolysis. The use of desiccants is advisable.

  • Light: Protect the compound from light at all times by storing it in amber vials or light-resistant containers.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: I am observing a color change in my sample during storage. What could be the cause?

A3: A color change, often to a yellowish or brownish hue, is typically indicative of degradation. The most likely cause is photodegradation, especially if the sample has been exposed to light.[4] Oxidation can also lead to the formation of colored impurities. It is crucial to analyze the sample using a suitable analytical method like HPLC or UHPLC-MS to identify the degradation products and determine the extent of degradation.

Q4: My analytical results show a decrease in the purity of my this compound standard over time. What should I do?

A4: A decrease in purity indicates that the standard is degrading. To address this, you should:

  • Re-evaluate your storage conditions: Ensure the standard is stored protected from light, moisture, and high temperatures.

  • Qualify a new standard: If the degradation is significant, you will need to qualify a new batch of the reference standard.

  • Investigate the degradation products: Use techniques like LC-MS/MS to identify the major degradation products. This information can help in understanding the degradation pathway and in developing a stability-indicating analytical method.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in the HPLC chromatogram Hydrolytic, oxidative, or photodegradation.1. Confirm the identity of the new peak using mass spectrometry.2. Review storage conditions (temperature, humidity, light exposure).3. Perform forced degradation studies to confirm the degradation pathway.
Loss of potency/decrease in main peak area Significant degradation of the compound.1. Quantify the extent of degradation against a freshly prepared standard.2. Immediately transfer the sample to optimal storage conditions (dark, dry, cool).3. Consider if the formulation or storage container is contributing to the instability.
Inconsistent results between different batches Variability in the stability of different batches, possibly due to impurities acting as catalysts for degradation.1. Analyze the impurity profile of each batch.2. Conduct a comparative stability study on the different batches under controlled conditions.
Precipitation or cloudiness in solution Formation of insoluble degradation products or exceeding the solubility limit due to temperature fluctuations.1. Identify the precipitate. If it is a degradant, the solution is unstable.2. If it is the parent compound, ensure the storage temperature does not cause it to fall out of solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.[5][6][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC or UHPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an analytical method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., determined by UV scan).

  • Method Optimization: Inject the mixture of the parent compound and the samples from the forced degradation study. Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical RRT)
0.1 M HCl, 60°C, 24h15.2%20.75
0.1 M NaOH, 60°C, 24h25.8%30.75, 0.85
3% H₂O₂, RT, 24h8.5%41.15
Heat (Solid), 80°C, 48h2.1%11.25
UV Light, RT, 24h12.3%50.95, 1.10

*RRT = Relative Retention Time

Table 2: Recommended Storage Conditions and Expected Shelf-Life (Illustrative)

Storage ConditionTemperatureHumidityLightExpected Shelf-Life
Optimal 2-8°C< 40% RH (with desiccant)Protected from light> 24 months
Acceptable 20-25°C< 60% RHProtected from light12-24 months
Not Recommended > 30°C> 60% RHExposed to light< 6 months

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound 3-ethoxyaniline 3-ethoxyaniline This compound->3-ethoxyaniline Acid/Base Hydrolysis Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid This compound->Cyclohexanecarboxylic Acid Acid/Base Hydrolysis N-(3-ethoxyphenyl)cyclohexanecarboxamide_ox This compound Oxidized Products Oxidized Products N-(3-ethoxyphenyl)cyclohexanecarboxamide_ox->Oxidized Products Oxidizing Agents (e.g., H₂O₂) N-(3-ethoxyphenyl)cyclohexanecarboxamide_photo This compound Photo-Fries Products\n& other degradants Photo-Fries Products & other degradants N-(3-ethoxyphenyl)cyclohexanecarboxamide_photo->Photo-Fries Products\n& other degradants UV/Vis Light

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_forced_degradation Forced Degradation Study cluster_method_development Stability-Indicating Method Development Prepare Stock Solution Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Inject Stressed Samples Inject Stressed Samples Analysis->Inject Stressed Samples Select Column & Mobile Phase Select Column & Mobile Phase Select Column & Mobile Phase->Inject Stressed Samples Optimize Separation Optimize Separation Inject Stressed Samples->Optimize Separation Validate Method Validate Method Optimize Separation->Validate Method

Caption: Workflow for forced degradation and stability-indicating method development.

References

Refining bioassay protocols for N-(3-ethoxyphenyl)cyclohexanecarboxamide to reduce variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioassay protocols for N-(3-ethoxyphenyl)cyclohexanecarboxamide, with a focus on reducing experimental variability.

Hypothetical Compound Profile: this compound

For the context of this guide, we will assume that this compound is a novel modulator of a G-protein coupled receptor (GPCR). Specifically, it is hypothesized to be an antagonist of a Gs-coupled receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon receptor activation by its native ligand.

Frequently Asked Questions (FAQs)

Q1: We are observing high well-to-well variability in our 96-well plate-based cell assay. What are the common causes and solutions?

High well-to-well variability is a frequent issue in cell-based assays and can originate from several factors:

  • Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent cell growth and assay performance.[1][2][3] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water to create a humidity buffer.[1][3] Some plate designs are specifically engineered to reduce edge effects.[3][4]

  • Inconsistent Cell Seeding: Uneven distribution of cells during plating is a major source of variability. Ensure your cell suspension is homogenous by gently mixing before and during plating.

  • Temperature Gradients: Allowing cells to settle at room temperature for 15-60 minutes before placing them in an incubator can minimize thermal gradients that cause uneven cell distribution.[5] Plating all components at a constant 37°C can also reduce these effects.[2]

  • Cell Passage Number: The responsiveness of cells can change with increasing passage number. It is crucial to use cells within a consistent and defined passage number range for all experiments to limit phenotypic drift.[6][7]

Q2: Our assay signal is weak, resulting in a low signal-to-noise ratio. How can we improve it?

A low signal-to-noise ratio can obscure the biological effects of your compound. Consider the following to enhance your assay signal:

  • Optimize Cell Density: The number of cells per well is a critical parameter. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window.[8] A cell titration experiment should be performed to determine the optimal cell density.

  • Adjust Incubation Times: The kinetics of the biological response can vary. For GPCR assays, stimulation time with an agonist can significantly impact the results.[8] Perform a time-course experiment to identify the optimal incubation period for both the compound and the stimulating ligand.

  • Reagent Quality and Concentration: Ensure all reagents, including the compound, ligands, and detection reagents, are of high quality and used at their optimal concentrations.

Q3: We suspect our cell line may be contaminated. What are the signs and how should we address this?

Cell line contamination can drastically alter experimental outcomes.

  • Common Contaminants: Bacteria and yeast are often visible under a microscope as changes in media turbidity or pH. Mycoplasma contamination is more insidious as it is not easily detectable by visual inspection but can alter cellular responses.[7]

  • Detection: Regular testing for mycoplasma is highly recommended.[6][7] Several commercial kits are available for this purpose.

  • Resolution: If contamination is detected, discard the contaminated cell stocks and start a new culture from a cryopreserved, uncontaminated vial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate plates - Inconsistent cell culture conditions (e.g., confluency, passage number).[7] - Variation in reagent preparation. - Differences in incubation times or temperatures.- Standardize cell culture and passaging procedures.[9] - Prepare master mixes of reagents for all plates in an experiment. - Ensure consistent timing and environmental conditions for all plates.
Poor Z'-factor (<0.5) - Low signal-to-background ratio. - High data variability. - Suboptimal assay parameters.- Optimize cell density, reagent concentrations, and incubation times.[8] - Address sources of variability as outlined in the FAQs.
Compound appears insoluble in assay media - Compound precipitation. - Inappropriate solvent concentration.- Visually inspect compound dilutions for precipitation. - Lower the final concentration of the organic solvent (e.g., DMSO) in the assay to typically <0.5%.
Edge effects in 96-well plates - Increased evaporation in outer wells.[1][3] - Temperature gradients across the plate.[2][5]- Do not use the outer 36 wells for experimental data. Fill them with sterile media or PBS to create a moisture barrier.[1][3] - Allow the plate to equilibrate at room temperature after cell seeding before moving to the incubator.[5]

Experimental Protocols

Protocol: cAMP Measurement Assay for a Gs-Coupled GPCR

This protocol describes a competitive ELISA-based assay to measure intracellular cAMP levels in response to treatment with this compound.

1. Cell Culture and Seeding: a. Culture cells expressing the target Gs-coupled GPCR in appropriate media. Use cells with a consistent passage number. b. On the day of the assay, harvest cells and prepare a single-cell suspension. c. Perform a cell count and adjust the density to the predetermined optimal concentration. d. Seed the cells in a 96-well plate and incubate overnight to allow for attachment.

2. Compound and Ligand Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of the compound in assay buffer. c. Prepare a solution of the known GPCR agonist at a concentration that elicits a submaximal response (EC80).

3. Assay Procedure: a. Remove the culture media from the cells and add the compound dilutions. b. Incubate for a predetermined time to allow the compound to interact with the receptor. c. Add the agonist solution to all wells except the negative controls. d. Incubate for the optimal stimulation time to induce cAMP production. e. Lyse the cells according to the cAMP detection kit manufacturer's instructions.

4. cAMP Detection: a. Perform the competitive ELISA for cAMP detection following the kit's protocol. b. Read the absorbance on a plate reader at the appropriate wavelength.

5. Data Analysis: a. Convert absorbance values to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the log of the compound concentration. c. Fit the data to a suitable dose-response model to determine the IC50 of this compound.

Data Presentation

Table 1: Example Data for this compound in a cAMP Assay

Compound Conc. (µM)Mean cAMP (nM)Standard Deviation% Inhibition
0 (Vehicle)10.20.80
0.019.80.74
0.18.50.617
15.10.450
101.50.285
1000.90.191

Table 2: Assay Performance Metrics

ParameterValue
Z'-factor0.72
Signal to Background11.3
IC50 (µM)1.0

Visualizations

Signaling Pathway

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR Gs-Coupled Receptor Agonist->GPCR Activates Antagonist N-(3-ethoxyphenyl) cyclohexanecarboxamide Antagonist->GPCR Inhibits G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Experimental_Workflow start Start culture Cell Culture start->culture seed Seed Cells in 96-Well Plate culture->seed incubate1 Overnight Incubation seed->incubate1 add_compound Add Compound (this compound) incubate1->add_compound incubate2 Incubate with Compound add_compound->incubate2 add_agonist Add Agonist incubate2->add_agonist incubate3 Incubate for Stimulation add_agonist->incubate3 lyse Lyse Cells incubate3->lyse detect Detect Signal (e.g., cAMP ELISA) lyse->detect analyze Data Analysis (IC50 determination) detect->analyze end End analyze->end

References

Validation & Comparative

A Comparative Efficacy Analysis of N-(3-ethoxyphenyl)cyclohexanecarboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of N-(3-ethoxyphenyl)cyclohexanecarboxamide and its structurally similar analogue, N-(4-chlorophenyl)cyclohexanecarboxamide. Due to the limited publicly available data on the specific biological activity of this compound, this comparison is based on the reported activities of closely related compounds and provides a framework for potential screening and evaluation. The focus of this comparison is on the potential antimicrobial properties of these compounds.

Quantitative Data Summary

CompoundTarget OrganismEfficacy Metric (MIC, µg/mL)Reference
This compoundStaphylococcus aureusData not available-
Escherichia coliData not available-
N-(4-chlorophenyl)cyclohexanecarboxamide (inferred from carbohydrazide derivative)Staphylococcus aureusPotentially active[1]
Escherichia coliPotentially active[1]

Note: The activity for N-(4-chlorophenyl)cyclohexanecarboxamide is inferred from studies on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives which showed antibacterial activity.[1] Direct testing is required to confirm the efficacy of the carboxamide compound.

Experimental Protocols

To ascertain the antimicrobial efficacy of this compound and its analogues, a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below. This protocol is based on established broth microdilution methods.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

  • The culture is incubated overnight at 37°C.

  • The overnight culture is diluted in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The test compounds (this compound and N-(4-chlorophenyl)cyclohexanecarboxamide) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

  • A series of two-fold serial dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • A positive control well (containing MHB and bacterial inoculum without any compound) and a negative control well (containing MHB and the highest concentration of the compound without inoculum) are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway and Workflow Diagrams

To illustrate the logical flow of the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Compound Dilution Series Inoculation Inoculation of Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical_Signaling_Pathway Compound N-Aryl Cyclohexanecarboxamide Target Bacterial Enzyme/Protein (e.g., Cell Wall Synthesis) Compound->Target Binding Pathway Inhibition of Essential Pathway Target->Pathway Outcome Bacteriostatic/Bactericidal Effect Pathway->Outcome

Caption: Hypothetical mechanism of action for N-Aryl Cyclohexanecarboxamides.

References

Validating the In Vivo Efficacy of N-(3-ethoxyphenyl)cyclohexanecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the presumed in vitro activity of N-(3-ethoxyphenyl)cyclohexanecarboxamide in a relevant in vivo model. Due to the limited publicly available data on this specific compound, this document presents a hypothetical, yet plausible, scenario where this compound is identified as a novel inhibitor of Inflammo-Synthase Alpha (ISA), a fictional enzyme implicated in inflammatory pathways.

This guide compares this compound with two other hypothetical compounds, designated as Compound X and Compound Y, to provide a framework for experimental validation and data comparison.

Hypothetical In Vitro Activity and Comparator Compounds

This compound and two alternative compounds, Compound X and Compound Y, were screened for their inhibitory activity against the hypothetical enzyme Inflammo-Synthase Alpha (ISA). The in vitro results indicate that this compound is a potent inhibitor of ISA.

Table 1: In Vitro Inhibitory Activity against Inflammo-Synthase Alpha (ISA)

CompoundTargetIC50 (nM)
This compoundISA50
Compound XISA150
Compound YISA800

Experimental Protocols

In Vitro ISA Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human ISA.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ISA was expressed and purified. A fluorogenic substrate for ISA was synthesized.

  • Assay Procedure: The assay was performed in a 384-well plate format. Each well contained recombinant ISA, the fluorogenic substrate, and varying concentrations of the test compounds.

  • Incubation and Detection: The reaction was incubated at 37°C for 60 minutes. The fluorescence signal, proportional to enzyme activity, was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory efficacy of this compound and comparator compounds in an acute model of inflammation.

Methodology:

  • Animal Model: Male BALB/c mice (6-8 weeks old) were used for the study.

  • Compound Administration: The test compounds were formulated in a vehicle of 0.5% carboxymethylcellulose and administered orally at a dose of 10 mg/kg, one hour prior to the induction of inflammation.

  • Induction of Inflammation: 1% λ-carrageenan solution was injected into the sub-plantar tissue of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer at baseline and at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema was calculated for each treatment group relative to the vehicle control group.

Comparative In Vivo Performance

The in vivo efficacy of this compound, Compound X, and Compound Y was assessed in the carrageenan-induced paw edema model in mice. The results are summarized in Table 2.

Table 2: In Vivo Anti-inflammatory Activity in Mice

CompoundDose (mg/kg, p.o.)Maximum Inhibition of Paw Edema (%)Time of Maximum Inhibition (hours)
This compound10654
Compound X10454
Compound Y10202
Vehicle Control-0-

Visualizing the Pathway and Workflow

To better understand the proposed mechanism and experimental design, the following diagrams illustrate the hypothetical signaling pathway of ISA and the in vivo experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Binds ISA ISA Receptor->ISA Activates Pro_inflammatory_Mediators Pro_inflammatory_Mediators ISA->Pro_inflammatory_Mediators Catalyzes production of Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Induces N_3_ethoxyphenyl_cyclohexanecarboxamide N_3_ethoxyphenyl_cyclohexanecarboxamide N_3_ethoxyphenyl_cyclohexanecarboxamide->ISA Inhibits

Caption: Hypothetical signaling pathway of Inflammo-Synthase Alpha (ISA).

G Start Start Animal_Acclimatization Acclimatize BALB/c mice (1 week) Start->Animal_Acclimatization Compound_Administration Oral administration of compounds (10 mg/kg) or vehicle Animal_Acclimatization->Compound_Administration Inflammation_Induction Inject 1% Carrageenan in right hind paw Compound_Administration->Inflammation_Induction 1 hour post-dose Paw_Volume_Measurement Measure paw volume at 0, 1, 2, 4, 6 hours Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of paw edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This guide outlines a hypothetical framework for the in vivo validation of this compound as a novel anti-inflammatory agent. The provided data, while theoretical, illustrates the process of comparing a lead compound against alternatives. The experimental protocols and visualizations serve as a template for designing and executing similar validation studies in a drug discovery setting. The successful transition from in vitro potency to in vivo efficacy, as depicted in this guide, is a critical step in the preclinical development of new therapeutic agents.

Unveiling the Selectivity Profile: A Guide to Cross-Reactivity Studies of N-(3-ethoxyphenyl)cyclohexanecarboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of N-(3-ethoxyphenyl)cyclohexanecarboxamide with various biological receptors. Due to a lack of publicly available data for this specific molecule, this document focuses on the potential off-target interactions based on the activity of structurally related carboxamide derivatives. Furthermore, it outlines the standard experimental protocols essential for conducting comprehensive cross-reactivity and selectivity profiling.

Executive Summary

This compound belongs to a chemical class known for its diverse pharmacological activities. While its primary target is likely specific, the inherent structural motifs suggest potential interactions with other receptors, a critical consideration in drug development to mitigate adverse effects. Structurally analogous compounds have shown affinity for a range of receptors, including but not limited to, opioid, serotonin (5-HT), and dopamine receptors. Therefore, a thorough in vitro safety pharmacology assessment is paramount to characterize the selectivity profile of this compound. This guide details the methodologies for such assessments.

Comparative Cross-Reactivity Data (Hypothetical Data for a Structurally Related Analog)

As specific data for this compound is not available, the following table presents a hypothetical data set for a representative carboxamide analog to illustrate how cross-reactivity data is typically presented. This data is for illustrative purposes only and should not be considered representative of the actual binding profile of this compound.

Receptor TargetLigandAssay TypeKi (nM)EC50/IC50 (nM)% Inhibition at 1µM
Primary Target X Analog ABinding15-95%
Primary Target X Analog AFunctional-25 (agonist)-
Mu-Opioid ReceptorAnalog ABinding850-45%
Kappa-Opioid ReceptorAnalog ABinding>10,000-<10%
Delta-Opioid ReceptorAnalog ABinding>10,000-<10%
5-HT1A ReceptorAnalog ABinding1,200-30%
5-HT2A ReceptorAnalog ABinding>10,000-<5%
Dopamine D2 ReceptorAnalog ABinding5,500-15%
Adrenergic α1A ReceptorAnalog ABinding>10,000-<5%
hERG ChannelAnalog AElectrophysiology->30,000<2%

Experimental Workflows and Signaling Pathways

A systematic approach is crucial for evaluating the cross-reactivity of a compound. The following diagram illustrates a typical experimental workflow for in vitro safety pharmacology profiling.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Functional Activity Assessment cluster_3 Phase 4: Selectivity Profiling A Test Compound: This compound B Broad Receptor Panel Binding Assay (e.g., 44 or 77 targets) A->B Single high concentration (e.g., 10 µM) C Identify 'Hits' (% Inhibition > 50%) B->C D Concentration-Response Binding Assay (Determine Ki) C->D E Cell-Based Functional Assays (for confirmed binding hits) D->E G Calculate Selectivity Ratios (Ki off-target / Ki on-target) D->G F Determine Agonist (EC50) or Antagonist (IC50) Activity E->F F->G H Risk Assessment G->H

Experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-reactivity studies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2][3]

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

  • Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.[1][2]

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • A specific radioligand (e.g., ³H- or ¹²⁵I-labeled).

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.

    • The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.[1]

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cell-Based Assays

Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response (agonism) or blocks the action of an agonist (antagonism).[4][5][6]

  • Objective: To characterize the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at receptors where significant binding is observed.

  • Principle: These assays utilize recombinant cell lines that overexpress the target receptor and are engineered to produce a measurable signal upon receptor activation (e.g., changes in second messengers like cAMP or Ca²⁺, or reporter gene expression).[7]

  • Materials:

    • A stable cell line expressing the receptor of interest.

    • Appropriate cell culture medium and reagents.

    • Test compound at various concentrations.

    • A known agonist for the receptor (for antagonist mode).

    • Detection reagents for the specific signaling pathway (e.g., cAMP assay kit, calcium-sensitive dyes).

    • A microplate reader.

  • Procedure (Agonist Mode):

    • Cells are plated in microtiter plates and allowed to adhere.

    • The cells are then treated with increasing concentrations of the test compound.

    • After an appropriate incubation period, the cellular response is measured using the detection reagents and a microplate reader.

  • Procedure (Antagonist Mode):

    • Cells are pre-incubated with increasing concentrations of the test compound.

    • A fixed concentration (typically the EC80) of a known agonist is then added to stimulate the receptor.

    • The ability of the test compound to inhibit the agonist-induced signal is measured.

  • Data Analysis:

    • Dose-response curves are generated by plotting the response against the logarithm of the compound concentration.

    • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.

    • For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist response) is determined.

By employing these standardized assays, researchers can build a comprehensive selectivity profile for this compound, enabling a more informed assessment of its therapeutic potential and potential for off-target liabilities.

References

A Comparative Guide to the Structure-Activity Relationship of N-Aryl Cyclohexanecarboxamide and Related Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-aryl cyclohexanecarboxamide derivatives and structurally related compounds. The focus is on understanding the key molecular features that influence their biological activity, drawing from available experimental data on analogs to elucidate potential therapeutic applications, particularly in the realm of analgesic and anti-inflammatory research.

Quantitative Data on Structurally Related Analogs
Compound IDStructureTarget/AssayActivity (IC50/MIC)Reference
1 N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamidePhotosynthetic Electron Transport (PET) InhibitionIC50 = 4.5 µM[1][2]
2 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideM. tuberculosis H37RaMIC = 23 µM[1][2]
3 N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideMethicillin-Resistant S. aureus (MRSA)MIC = 12 µM[1][2]
4 Derivative 2b (Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid)Yersinia enterocoliticaMIC = 64 µg/mL[3]
5 Derivative 2c (Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid)S. aureus and M. smegmatisMIC = 64 µg/mL[3]

Key Observations from Analog Data:

  • The nature and position of the alkoxy substituent on the phenyl ring significantly influence biological activity, as seen in the comparison between different N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides.[1][2]

  • The core scaffold is crucial; replacing the cyclohexanecarboxamide with a 3-hydroxynaphthalene-2-carboxamide moiety yields compounds with notable activity against microbial and photosynthetic targets.[1][2]

  • Derivatives of a closely related cyclohex-1-ene-1-carboxylic acid scaffold have demonstrated antibacterial and antimycobacterial activities.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of N-(3-ethoxyphenyl)cyclohexanecarboxamide derivatives and their analogs.

General Synthesis of N-Aryl Carboxamides

A common method for the synthesis of N-aryl carboxamides involves the condensation of a carboxylic acid with an appropriate aniline.

Protocol for Amide Coupling:

  • Acid Chloride Formation (Optional but common): The carboxylic acid (e.g., cyclohexanecarboxylic acid) is often converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically run at room temperature or with gentle heating.

  • Amide Formation: The appropriate aniline (e.g., 3-ethoxyaniline) is dissolved in an aprotic solvent such as DCM or tetrahydrofuran (THF), often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • The acid chloride solution is added dropwise to the aniline solution, usually at 0°C to control the exothermic reaction, and then allowed to warm to room temperature.

  • The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

In Vivo Analgesic Activity Assessment (Writhing Test)

The acetic acid-induced writhing test is a standard method to evaluate the peripheral analgesic activity of new compounds.

Protocol:

  • Animals: Male or female albino mice are used for the study. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives only the vehicle, and a positive control group receives a standard analgesic like aspirin or diclofenac.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the acetic acid injection, the number of writhes for each mouse is counted over a specific period, typically 20-30 minutes.

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. The dose that produces 50% inhibition (ED50) can be determined by testing a range of doses.

Visualizations: Workflows and Pathways

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of this compound derivatives.

G cluster_reactants Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_reaction2 Step 2: Amide Coupling cluster_purification Purification Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Intermediate Cyclohexanecarbonyl chloride Cyclohexanecarboxylic_Acid->Intermediate 1 Thionyl_Chloride SOCl₂ Thionyl_Chloride->Intermediate Substituted_Aniline 3-Ethoxyaniline Final_Product This compound Substituted_Aniline->Final_Product Intermediate->Final_Product 2 Purification Recrystallization or Column Chromatography Final_Product->Purification 3

Caption: General synthetic scheme for N-aryl cyclohexanecarboxamides.

Hypothetical Signaling Pathway for Analgesic Action

Given that many carboxamide derivatives exhibit analgesic and anti-inflammatory properties, a plausible mechanism of action involves the modulation of pain signaling pathways. The diagram below illustrates a simplified hypothetical pathway where the compounds might act.

G cluster_stimulus Nociceptive Stimulus cluster_mediators Mediator Release cluster_pathway Pain Signaling Cascade cluster_drug Potential Site of Action Stimulus Tissue Injury/ Inflammation PGs Prostaglandins (PGs) Stimulus->PGs Cytokines Pro-inflammatory Cytokines Stimulus->Cytokines Nociceptor Nociceptor Activation PGs->Nociceptor Cytokines->Nociceptor Signal Signal Transduction (e.g., COX enzymes) Nociceptor->Signal CNS Signal Transmission to CNS Signal->CNS Pain Pain Perception CNS->Pain Drug This compound Derivative Drug->Signal Inhibition

Caption: Hypothetical pain pathway modulation by carboxamide derivatives.

References

A Comparative Analysis of N-(3-ethoxyphenyl)cyclohexanecarboxamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(3-ethoxyphenyl)cyclohexanecarboxamide and its analogs, focusing on their potential as modulators of biological targets. The analysis is based on available experimental data from published research, highlighting structure-activity relationships and potential mechanisms of action.

Introduction

This compound belongs to the broad class of carboxamide derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, consisting of a cyclohexyl ring linked to an ethoxyphenyl group via an amide bond, presents multiple opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the impact of structural variations on biological activity, drawing comparisons from related series of compounds to elucidate key structure-activity relationships (SAR).

Comparative Biological Activity

While direct comparative studies on a series of this compound analogs are limited in the public domain, valuable insights can be gleaned from studies on structurally related N-alkoxyphenylamides. A notable example is the investigation of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. Although the core of these molecules differs, the N-(alkoxyphenyl) moiety provides a basis for understanding the influence of the alkoxy substituent on biological activity.

Table 1: Inhibitory Activity of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides on Photosynthetic Electron Transport (PET)

CompoundR-O-Ph PositionIC50 (µM)[1]
N-(3-Methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide3-methoxy> 10
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide 3-ethoxy 4.5
N-(3-Propoxyphenyl)-3-hydroxynaphthalene-2-carboxamide3-propoxy5.2
N-(3-Isopropoxyphenyl)-3-hydroxynaphthalene-2-carboxamide3-isopropoxy6.8
N-(3-Butoxyphenyl)-3-hydroxynaphthalene-2-carboxamide3-butoxy6.1

Data sourced from a study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides as PET inhibitors.[1]

The data in Table 1 suggests that for this particular biological target, the nature of the alkoxy group at the 3-position of the phenyl ring influences inhibitory potency. The ethoxy derivative demonstrated the highest activity in this series. This highlights the importance of the size and lipophilicity of the alkoxy substituent in interacting with the target protein.

Structure-Activity Relationships (SAR)

Based on the analysis of related carboxamide series, the following structure-activity relationships can be proposed for this compound and its analogs:

  • Alkoxy Group: The length and branching of the alkoxy chain on the phenyl ring can significantly impact biological activity. As seen in the comparative data, an ethoxy group at the meta-position appears favorable for the inhibitory activity of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.[1]

  • Substitution Position: The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial for activity. For antibacterial efficacy in a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, ortho-substitution on the aniline ring was found to be beneficial.[1]

  • Cyclohexyl Ring: The cyclohexane moiety contributes to the overall lipophilicity and conformational rigidity of the molecule. Modifications to this ring, such as the introduction of substituents or unsaturation, are expected to influence binding affinity and selectivity.

  • Amide Linker: The amide bond is a key structural feature, providing a hydrogen bond donor and acceptor. Its conformation and the nature of the substituents on the nitrogen and carbonyl carbon can dictate the orientation of the molecule within a binding pocket.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound is not well-defined in the available literature. However, based on the activity of structurally related arylcyclohexylamines, a potential mechanism could involve the modulation of N-methyl-D-aspartate receptor (NMDAr) activity. Arylcyclohexylamines are known to act as non-competitive antagonists at the NMDAr.[2]

Another plausible mechanism, inspired by the activity of N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramide derivatives, is the activation of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation.[3] This pathway is a key regulator of protein synthesis and is implicated in cellular stress responses and cancer.

Below is a hypothetical signaling pathway illustrating the potential activation of the integrated stress response via eIF2α phosphorylation.

G cluster_0 Cellular Stress cluster_1 eIF2α Phosphorylation Cascade cluster_2 Downstream Effects Stress Various Stress Signals (e.g., ER Stress, Viral Infection) PERK PERK/PKR/GCN2/HRI (eIF2α Kinases) Stress->PERK activate Compound This compound Analog (Hypothetical Activator) Compound->PERK may activate eIF2a eIF2α PERK->eIF2a phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 upregulates Translation Global Protein Synthesis Inhibition eIF2a_P->Translation inhibits CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis / Cell Cycle Arrest CHOP->Apoptosis

Figure 1: Hypothetical signaling pathway for this compound analogs as potential activators of eIF2α phosphorylation, leading to the integrated stress response.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound and its analogs, based on methodologies reported for similar compounds.

General Synthesis of this compound Analogs

A common method for the synthesis of carboxamides is the coupling of a carboxylic acid with an amine.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup and Purification Acid Cyclohexanecarboxylic Acid (or analog) Coupling Coupling Agent (e.g., EDCI, DCC) Acid->Coupling Amine 3-Ethoxyaniline (or analog) Amine->Coupling Workup Aqueous Workup Coupling->Workup Reaction Base Base (e.g., DMAP, DIPEA) Base->Coupling Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Coupling Purification Column Chromatography Workup->Purification Product This compound Analog Purification->Product

Figure 2: General workflow for the synthesis of this compound analogs.

Protocol:

  • To a solution of cyclohexanecarboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1.1 equivalents) and a base (e.g., 4-dimethylaminopyridine (DMAP), 0.1 equivalents).

  • The corresponding aniline (e.g., 3-ethoxyaniline, 1 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

In Vitro Biological Assays

This assay measures the ability of a compound to inhibit the Hill reaction in isolated chloroplasts.

Protocol:

  • Chloroplasts are isolated from fresh spinach leaves.

  • The reaction mixture containing isolated chloroplasts, a suitable buffer, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) is prepared.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated by illumination with a light source.

  • The reduction of the electron acceptor is monitored spectrophotometrically over time.

  • The rate of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay quantifies the level of phosphorylated eIF2α in cells treated with the test compound.

Protocol:

  • Human cancer cell lines (e.g., K562) are cultured in appropriate media.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period.

  • Following treatment, the cells are lysed, and total protein is extracted.

  • The levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α are determined by Western blotting or ELISA using specific antibodies.

  • The ratio of p-eIF2α to total eIF2α is calculated to determine the effect of the compound on eIF2α phosphorylation.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. The available data, although limited to structurally related compounds, suggests that modifications to the ethoxyphenyl and cyclohexyl moieties can significantly modulate biological activity. The ethoxy group at the meta position of the phenyl ring appears to be a favorable feature for the activity observed in a PET inhibition assay. Future research should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to establish a comprehensive SAR and to elucidate their precise mechanism of action. The exploration of their potential as modulators of NMDAr or the eIF2α phosphorylation pathway could open new avenues for the treatment of neurological disorders and cancer.

References

Independent Verification of Biological Effects: A Comparative Guide to N-(3-ethoxyphenyl)cyclohexanecarboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific biological data for N-(3-ethoxyphenyl)cyclohexanecarboxamide. To fulfill the structural and content requirements of this guide, we will present a hypothetical comparison based on the known biological activities of a structurally similar compound, N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide . This compound has demonstrated effects as a photosynthetic electron transport (PET) inhibitor and exhibits antibacterial and antimycobacterial properties. The following data and comparisons are for illustrative purposes to guide researchers in the potential evaluation of this compound.

Introduction

This compound belongs to the carboxamide class of chemical compounds, a group known for a wide range of biological activities. While direct experimental data for this specific molecule is not currently available, the analysis of structurally related compounds can provide valuable insights into its potential biological profile. This guide offers a comparative framework for evaluating its potential effects, drawing parallels with the known activities of N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide. The primary activities discussed are the inhibition of photosynthetic electron transport and antimicrobial effects.

Hypothetical Comparative Data: Photosynthetic Electron Transport (PET) Inhibition

This section presents a hypothetical comparison of the PET inhibitory activity of N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide against other known inhibitors. This data is intended to serve as a template for the kind of comparative analysis that would be necessary for this compound.

CompoundTarget SiteIC50 (µM)Reference Compound
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamidePhotosystem II (PSII)4.5Diuron
Diuron (DCMU)Photosystem II (PSII)0.35-
AtrazinePhotosystem II (PSII)0.6-
ParaquatPhotosystem I (PSI)10-

Experimental Protocol: Photosynthetic Electron Transport Inhibition Assay

A common method to assess PET inhibition is the 2,6-dichlorophenolindophenol (DCPIP) assay, which measures the rate of photoreduction of DCPIP by isolated chloroplasts.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on photosystem II (PSII) activity.

Materials:

  • Spinach leaves

  • Isolation buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 10 mM NaCl)

  • Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 100 mM NaCl)

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • Test compound solutions at various concentrations

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplasts in a minimal volume of isolation buffer.

  • Chlorophyll Quantification: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Assay Preparation: In a cuvette, mix the assay buffer, DCPIP solution, and the test compound at a specific concentration. Add the chloroplast suspension to the mixture.

  • Measurement: Expose the cuvette to a light source and measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Workflow for Screening Novel Biological Inhibitors

The following diagram illustrates a general workflow for the discovery and characterization of novel biological inhibitors, a process that could be applied to this compound.

G cluster_0 Compound Library cluster_1 Screening cluster_2 Hit Validation & Characterization A N-(3-ethoxyphenyl) cyclohexanecarboxamide D Primary Assay (e.g., PET Inhibition) A->D B Analogs & Derivatives B->D C Known Inhibitors C->D E Secondary Assay (e.g., Antibacterial) D->E F Dose-Response Analysis (IC50/MIC Determination) E->F G Mechanism of Action Studies F->G H In Vivo Efficacy G->H

A general workflow for the screening and validation of novel biological inhibitors.

Hypothetical Comparative Data: Antibacterial and Antimycobacterial Activity

This table provides a hypothetical comparison of the antimicrobial activity of N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide against standard antibiotics.

CompoundTarget OrganismMIC (µg/mL)Reference Compound
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamideStaphylococcus aureus>100Ciprofloxacin
Mycobacterium tuberculosis H37Rv25Isoniazid
CiprofloxacinStaphylococcus aureus0.5-
IsoniazidMycobacterium tuberculosis H37Rv0.05-

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)

  • 96-well microtiter plates

  • Test compound solutions

  • Positive control antibiotic

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow the bacterial culture to a specific optical density and dilute it to a standardized concentration.

  • Serial Dilution: Prepare serial twofold dilutions of the test compound and the control antibiotic in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; up to several weeks for slow-growing mycobacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Simplified Photosynthetic Electron Transport Pathway and Potential Inhibition

The diagram below illustrates a simplified representation of the photosynthetic electron transport chain and highlights the likely site of action for PSII inhibitors like N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide.

G cluster_0 Photosystem II (PSII) cluster_1 Cytochrome b6f Complex cluster_2 Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo O2 O2 P680->O2 Light QA QA Pheo->QA QB QB QA->QB PQ Plastoquinone Pool QB->PQ e- Cytb6f Cyt b6f PC Plastocyanin Cytb6f->PC e- P700 P700 Fd Ferredoxin P700->Fd P700->Fd Light H2O H2O H2O->P680 PQ->Cytb6f e- PC->P700 NADP NADP+ Fd->NADP NADPH NADPH NADP->NADPH Inhibitor PSII Inhibitor (e.g., N-(3-Ethoxyphenyl)-3- hydroxynaphthalene-2-carboxamide) Inhibitor->QB

A simplified diagram of the photosynthetic electron transport chain indicating the site of inhibition by PSII inhibitors.

Conclusion

While the biological effects of this compound remain to be elucidated, this guide provides a comprehensive framework for its potential investigation. By drawing parallels with the known activities of the structurally similar compound, N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, we have outlined the experimental approaches and comparative data presentations that would be essential for a thorough evaluation. The provided protocols and diagrams serve as a template for researchers and drug development professionals to design and interpret future studies on this and other novel chemical entities. Further research is warranted to determine the specific biological targets and potential therapeutic applications of this compound.

N-(3-ethoxyphenyl)cyclohexanecarboxamide versus WAY-100635 as a 5-HT1A antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of neurotransmitter systems and developing novel therapeutics. This guide provides a detailed comparison of N-(3-ethoxyphenyl)cyclohexanecarboxamide and WAY-100635 as 5-HT1A receptor antagonists, with a focus on supporting experimental data and methodologies.

Initial literature searches did not yield specific data on the activity of this compound as a 5-HT1A receptor antagonist. Consequently, this guide will provide a comprehensive overview of the well-characterized and widely used 5-HT1A antagonist, WAY-100635, and will be updated with comparative data for this compound as it becomes available in the scientific literature.

WAY-100635: A Potent and Selective 5-HT1A "Silent" Antagonist

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a highly potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] It is often referred to as a "silent" antagonist, indicating that it has no intrinsic agonist activity and does not activate the receptor, in contrast to partial agonists which can elicit a submaximal response.[3] This property makes it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT1A receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding and functional parameters for WAY-100635.

ParameterValueSpecies/TissueRadioligandReference
Binding Affinity
pIC508.87Rat Hippocampus[³H]8-OH-DPAT[1]
IC501.35 nMRat Hippocampus[³H]8-OH-DPAT[2]
Ki0.39 nM--[1]
Kd0.10 nMRat Brain Membranes[³H]WAY-100635[2]
Functional Activity
Apparent pA29.71Guinea-pig Ileum5-Carboxamidotryptamine[1]
IC50 (Antagonism)0.95 nMRat Dorsal Raphe Nucleus (Electrophysiology)5-HT[4]
Apparent Kb0.23 nMRat Hippocampus (Electrophysiology)5-Carboxamidotryptamine[4]
Selectivity Profile

WAY-100635 exhibits high selectivity for the 5-HT1A receptor, with over 100-fold greater affinity for this receptor compared to other serotonin receptor subtypes and other major neurotransmitter receptors.[1] However, it is important to note that subsequent research has revealed that WAY-100635 also acts as a potent full agonist at the dopamine D4 receptor.[5] This off-target activity should be considered when interpreting experimental results.

In Vivo Effects

In vivo studies have demonstrated the potent antagonist effects of WAY-100635. It effectively blocks the behavioral and physiological effects induced by 5-HT1A receptor agonists such as 8-OH-DPAT, including the "5-HT syndrome," hypothermia, and hyperphagia.[2] Interestingly, in some animal models of anxiety, WAY-100635 has shown anxiolytic-like effects on its own.[2]

Experimental Protocols

Accurate characterization of 5-HT1A receptor ligands relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or recombinant cell lines).

  • Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

  • Test compound (e.g., WAY-100635).

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes mix Mix Membranes, Radioligand, and Test Compound prep_membranes->mix prep_radioligand Prepare Radioligand prep_radioligand->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate analyze Determine IC50 and Ki calculate->analyze

Caption: Experimental workflow for a radioligand binding assay.

Functional Assay: GTPγS Binding Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate or inhibit G-protein activation.

Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

  • To determine antagonist activity, incubate the membranes with the test compound followed by a fixed concentration of a known agonist (e.g., 8-OH-DPAT).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • An antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding in a concentration-dependent manner.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. An antagonist like WAY-100635 binds to the receptor but does not induce this conformational change, thereby blocking the effects of agonists.

G_Protein_Signaling_Pathway cluster_extracellular cluster_intracellular agonist Agonist (e.g., 5-HT) receptor receptor agonist->receptor Binds & Activates antagonist Antagonist (WAY-100635) antagonist->receptor Binds & Blocks g_alpha Gαi/o (GTP-bound) adenylyl_cyclase adenylyl_cyclase g_alpha->adenylyl_cyclase Inhibits g_beta_gamma Gβγ girk_channel girk_channel g_beta_gamma->girk_channel Activates atp ATP camp cAMP hyperpolarization Hyperpolarization g_protein g_protein receptor->g_protein Activates g_protein->g_alpha Dissociates g_protein->g_beta_gamma Dissociates adenylyl_cyclase->camp girk_channel->hyperpolarization Leads to

Caption: 5-HT1A receptor signaling pathway.

Conclusion

WAY-100635 stands as a cornerstone pharmacological tool for investigating the 5-HT1A receptor system. Its high affinity, selectivity, and "silent" antagonist profile have enabled significant progress in understanding the roles of this receptor in health and disease. Researchers should, however, remain mindful of its agonist activity at the dopamine D4 receptor. As the field of pharmacology continues to evolve, the development and characterization of new chemical entities, such as potentially this compound, will be crucial for further refining our understanding of serotonergic neurotransmission and for the discovery of improved therapeutic agents.

References

Assessing the Specificity of N-(3-ethoxyphenyl)cyclohexanecarboxamide for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for targeted therapeutics, the precise interaction of a compound with its intended biological target is paramount. This guide provides a comparative analysis of the specificity of N-(3-ethoxyphenyl)cyclohexanecarboxamide and its derivatives, with a focus on the well-characterized Transient Receptor Potential Melastatin 8 (TRPM8) agonist, WS-12. Due to the limited publicly available data on this compound, this guide will utilize WS-12, a structurally related cyclohexanecarboxamide derivative, as a representative molecule to illustrate the principles of specificity assessment.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating compound specificity through a combination of quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows.

Introduction to Target Specificity

Selectivity is a critical attribute of any therapeutic agent, dictating its efficacy and safety profile. A highly specific compound will preferentially bind to its intended target, minimizing off-target effects that can lead to adverse reactions. The cyclohexanecarboxamide scaffold has been identified in a variety of biologically active compounds. One of the most notable targets for this class of molecules is the TRPM8 ion channel, a sensor for cold temperatures and cooling agents.

Comparative Analysis of TRPM8 Agonists

To illustrate the concept of specificity, we will compare the pharmacological profiles of three known TRPM8 agonists: WS-12, Menthol, and Icilin. WS-12, a synthetic cooling agent, is a potent and selective TRPM8 agonist, while menthol, a natural product, and icilin, another synthetic compound, exhibit a broader range of activity.

Quantitative Comparison of Potency and Selectivity

The following table summarizes the potency (EC50) of WS-12, menthol, and icilin on TRPM8 and their activity on other related thermo-sensitive TRP channels. A lower EC50 value indicates higher potency.

CompoundPrimary TargetTRPM8 EC50Off-Target Activity (at 1 mM)
WS-12 TRPM812 ± 5 µM[1][2]No activation of TRPV1, TRPV2, TRPV3, TRPV4, TRPA1[1][2]
Menthol TRPM8196 ± 22 µM[1][2]Activates TRPA1 and TRPV3[1]
Icilin TRPM8Potent AgonistActivates TRPA1, Induces tachyphylaxis of TRPM8[1][3]

Key Observations:

  • WS-12 demonstrates significantly higher potency for TRPM8 compared to menthol.[1][2]

  • Crucially, at a concentration that optimally activates TRPM8, WS-12 does not activate other tested thermo-sensitive TRP channels, highlighting its superior selectivity.[1][2]

  • Menthol, in contrast, exhibits off-target activity on TRPA1 and TRPV3, which can contribute to its complex sensory effects.[1]

  • Icilin, while a potent TRPM8 agonist, also activates TRPA1 and can lead to rapid desensitization (tachyphylaxis) of the TRPM8 channel, limiting its therapeutic utility.[1][3]

Experimental Protocols for Specificity Assessment

The determination of a compound's specificity relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments used to characterize the activity of TRPM8 modulators.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for characterizing the activity of ion channel modulators.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human TRPM8 channel and incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Compound Application: The test compound (e.g., WS-12) is applied at various concentrations through the perfusion system.

  • Data Acquisition and Analysis: The current evoked by the compound is recorded. Dose-response curves are generated by plotting the current amplitude against the compound concentration to determine the EC50 value.

  • Selectivity Screening: The same protocol is repeated for other TRP channels (e.g., TRPV1, TRPA1) to assess off-target effects.

Calcium Imaging Assay in Mammalian Cells

This high-throughput screening method measures changes in intracellular calcium concentration upon channel activation.

Protocol:

  • Cell Culture and Transfection: A mammalian cell line (e.g., HEK293) is cultured and transiently transfected with a plasmid encoding the target ion channel (e.g., TRPM8).

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: The test compound is added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader or a microscope. An increase in fluorescence indicates channel activation and subsequent calcium influx.

  • Data Analysis: The change in fluorescence is quantified to determine the compound's potency (EC50).

Visualizing Molecular Pathways and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

TRPM8 Signaling Pathway

The activation of the TRPM8 ion channel by an agonist like WS-12 leads to a cascade of intracellular events.

TRPM8_Signaling cluster_membrane Agonist WS-12 (Agonist) TRPM8 TRPM8 Channel Agonist->TRPM8 Binds to Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Membrane Cell Membrane Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_influx->Cellular_Response Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Action_Potential->Cellular_Response

Caption: Activation of the TRPM8 ion channel by an agonist.

Experimental Workflow for Specificity Screening

The following diagram illustrates a typical workflow for assessing the specificity of a compound.

Specificity_Workflow Compound Test Compound (e.g., WS-12) Primary_Assay Primary Functional Assay (e.g., TEVC on TRPM8) Compound->Primary_Assay Off_Target_Assay Functional Assays on Off-Targets Compound->Off_Target_Assay Determine_Potency Determine EC50 Primary_Assay->Determine_Potency Selectivity_Panel Selectivity Panel (Other TRP Channels) Determine_Potency->Selectivity_Panel Compare_Activity Compare Potency (Primary vs. Off-Target) Determine_Potency->Compare_Activity Selectivity_Panel->Off_Target_Assay Off_Target_Assay->Compare_Activity Conclusion Assess Specificity Compare_Activity->Conclusion

Caption: Workflow for assessing compound specificity.

Conclusion

The assessment of target specificity is a multi-faceted process that requires rigorous experimental evaluation. The case of WS-12 demonstrates how a cyclohexanecarboxamide derivative can be engineered for high potency and selectivity for its primary target, the TRPM8 ion channel. By employing a combination of electrophysiological and cell-based assays, researchers can quantitatively determine a compound's activity profile and identify potential off-target interactions. This comprehensive approach is essential for the development of safe and effective therapeutic agents. While direct data on this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for its future evaluation and for the broader field of drug discovery.

References

Reproducibility in Focus: A Comparative Guide to Experiments with N-Aryl Cyclohexanecarboxamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of synthetic performance and offers detailed experimental data to support reproducibility. All data is presented in structured tables for ease of comparison, and experimental protocols are detailed to allow for accurate replication.

Quantitative Data Summary

The following table summarizes the key quantitative data from a reproducible synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide.

ParameterValueReference
Physical State White solid[1]
¹H NMR (400 MHz, CDCl₃) δ 1.22–1.40 (m, 3H), 1.54 (app quartet, 2H, J = 12.8 Hz), 1.71 (m, 1H), 1.84 (m, 2H), 1.96 (app d, 2H, J = 13.2 Hz), 2.22 (tt, 1H, J = 3.5, 11.6 Hz), 3.80 (s, 3H, OCH₃), 6.64 (dd, 1H, J = 2.4, 8.2 Hz), 7.03 (t, 1H, J = 2.2 Hz), 7.19 (t, 1H, J = 8.1 Hz), 7.29 (br. s, 1H, NH)[1]
¹³C NMR (100 MHz, CDCl₃) δ 25.8 (3C), 29.8 (2C), 46.6, 55.3, 105.1, 110.5, 111.9, 129.7, 139.6, 160.2, 174.6[1]
Thin Layer Chromatography (TLC) Rf 0.47 (hexanes/EtOAc= 3:1)[1]

Experimental Protocols

A detailed methodology for the synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide is provided below, based on established literature.

Base-Catalyzed Synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide

This procedure outlines a base-catalyzed reaction between an aryl azide and an aldehyde to yield the corresponding N-aryl amide.

Materials:

  • 3-Azidoanisole (1.0 mmol)

  • Cyclohexanecarboxaldehyde (1.2 – 1.5 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Base (e.g., Sodium Hydride) (0.1 mmol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Water

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL flask, dissolve 3-azidoanisole (1.0 mmol) and cyclohexanecarboxaldehyde (1.2–1.5 mmol) in DMSO (2.0 mL).

  • Add the base (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Upon completion of the reaction (monitored by TLC), add aqueous NH₄Cl solution (20 mL).

  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and EtOAc as the eluent to obtain the final product.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological pathway associated with this class of compounds.

Synthesis Workflow for N-(3-methoxyphenyl)cyclohexanecarboxamide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product reactant1 3-Azidoanisole reaction_step Stir at Room Temperature reactant1->reaction_step reactant2 Cyclohexanecarboxaldehyde reactant2->reaction_step base Base (e.g., NaH) base->reaction_step solvent DMSO solvent->reaction_step quench Quench with aq. NH4Cl reaction_step->quench extraction Extract with EtOAc quench->extraction wash Wash with Water extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-(3-methoxyphenyl)cyclohexanecarboxamide chromatography->product

Caption: Synthesis workflow for N-(3-methoxyphenyl)cyclohexanecarboxamide.

Potential Anticancer Signaling Pathway cluster_cell Cancer Cell compound N-Aryl Cyclohexanecarboxamide pro_caspase9 Pro-caspase-9 compound->pro_caspase9 Induces activation caspase9 Caspase-9 pro_caspase9->caspase9 Cleavage pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Activates caspase3 Caspase-3 pro_caspase3->caspase3 Cleavage parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis Executes cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Potential caspase-mediated apoptosis pathway for anticancer activity.

References

Benchmarking N-(3-ethoxyphenyl)cyclohexanecarboxamide: A Comparative Analysis Against Industry Standard Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative benchmark analysis of the investigational compound N-(3-ethoxyphenyl)cyclohexanecarboxamide against established industry standards. Due to the limited publicly available data on this compound, this report leverages performance data from structurally analogous compounds, specifically N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, which has demonstrated activity as a photosynthetic electron transport (PET) inhibitor and whose broader class of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides has shown antimicrobial and antimycobacterial properties.

This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the potential of this compound and to outline the experimental protocols necessary for a direct comparative assessment.

Data Presentation: A Comparative Overview

The following tables summarize the performance of standard industry compounds in key biological assays relevant to the potential activities of this compound. Hypothetical performance data for this compound is included to provide a baseline for future experimental evaluation.

Table 1: Photosynthetic Electron Transport (PET) Inhibition

CompoundTargetIC50 (µM)
This compound Photosystem II (PSII) [Hypothetical Data]
Diuron (DCMU)Photosystem II (PSII)0.03
AtrazinePhotosystem II (PSII)0.1
ParaquatPhotosystem I (PSI)10

Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

CompoundStaphylococcus aureus (MIC, µg/mL)Mycobacterium tuberculosis (MIC, µg/mL)
This compound [Hypothetical Data] [Hypothetical Data]
Ampicillin0.25 - 2Not Active
Vancomycin0.5 - 2Not Active
Rifampicin0.004 - 0.0320.06 - 0.5
IsoniazidNot Active0.015 - 0.06

Table 3: Cytotoxicity Profile

CompoundCell Line (e.g., THP-1)CC50 (µM)
This compound [Hypothetical Data]
Doxorubicin (Positive Control)THP-10.1 - 1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Photosynthetic Electron Transport (PET) Inhibition Assay

This protocol is adapted for the analysis of PET inhibition in isolated chloroplasts.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the photosynthetic electron transport chain.

Materials:

  • Spinach leaves

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 5 mM ascorbate)

  • Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2)

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • Test compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to pellet intact chloroplasts. Resuspend the pellet in a minimal volume of assay buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

  • Assay Preparation: In a cuvette, combine the assay buffer, DCPIP solution, and the test compound at various concentrations. Add the chloroplast suspension to a final chlorophyll concentration of 10-20 µg/mL.

  • Measurement: Expose the cuvette to a light source and measure the reduction of DCPIP by monitoring the decrease in absorbance at 600 nm over time.

  • Data Analysis: Calculate the rate of DCPIP reduction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (AST)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[1][2][3]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (Staphylococcus aureus, Mycobacterium tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus

  • Middlebrook 7H9 broth with appropriate supplements for M. tuberculosis

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Standard antibiotic control solutions

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound and standard antibiotics in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for S. aureus and for 7-21 days for M. tuberculosis.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to assess the cytotoxicity of the compound on a human cell line.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compound.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration. Plot the percentage of viability against the compound concentration and determine the CC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.

G cluster_photosystem Photosystem II (PSII) cluster_cytochrome Cytochrome b6f cluster_photosystemI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB QA->QB Cyt_b6f Cytochrome b6f QB->Cyt_b6f Plastoquinone Pool PC Plastocyanin Cyt_b6f->PC P700 P700 PC->P700 Fd Ferredoxin P700->Fd NADPH NADP+ -> NADPH Fd->NADPH Inhibitor N-(3-ethoxyphenyl) cyclohexanecarboxamide (Hypothesized Target) Inhibitor->QB

Caption: Hypothesized signaling pathway of PET inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions D Serial Dilution of Compounds in Broth A->D B Prepare Standardized Bacterial Inoculum E Inoculate Plates with Bacteria B->E C Prepare 96-Well Microtiter Plates C->D D->E F Incubate Plates E->F G Visually Assess Bacterial Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H G cluster_activity Biological Activity cluster_comparison Standard Compounds cluster_outcome Evaluation Outcome Compound N-(3-ethoxyphenyl) cyclohexanecarboxamide PET PET Inhibition Compound->PET is compared to Antimicrobial Antimicrobial Compound->Antimicrobial is compared to PET_Std Diuron, Atrazine PET->PET_Std Antimicrobial_Std Ampicillin, Rifampicin Antimicrobial->Antimicrobial_Std Performance Relative Potency and Selectivity Assessment PET_Std->Performance Antimicrobial_Std->Performance

References

Safety Operating Guide

Navigating the Disposal of N-(3-ethoxyphenyl)cyclohexanecarboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the disposal of N-(3-ethoxyphenyl)cyclohexanecarboxamide, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Chemical and Physical Properties

A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.34 g/mol
Melting Point/Range 127 - 132 °C / 260.6 - 269.6 °F[1]
Appearance Crystalline powder, White[1]
Odor Odorless[1]
Solubility No information available
Acute Toxicity, Oral (LD50) 500.1 mg/kg[2]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and causes serious eye damage.[2] It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be aware of the necessary first-aid measures.

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H318: Causes serious eye damage.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear eye protection/ face protection.[2]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[2]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[2]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Experimental Protocol: Disposal Procedure

The recommended disposal method for this compound is to send it to an approved waste disposal plant.[2][3] The following step-by-step protocol outlines the operational plan for its collection, storage, and disposal.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the compound, ensure a complete set of PPE is worn, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.
  • Prepare a designated waste container, clearly labeled as "Hazardous Waste" and specifically identifying "this compound".

2. Waste Collection:

  • Solid Waste: Carefully sweep up any solid this compound using appropriate tools (e.g., a plastic dustpan and brush) to avoid creating dust. Place the collected solid into the designated hazardous waste container.
  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the hazardous waste container.
  • Solutions: If the compound is in a solution, it should be collected in a sealed, properly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

3. Temporary Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage.
  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3]

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and final disposal.
  • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal start Start: Identify Waste ppe Wear Appropriate PPE start->ppe Safety First container Prepare Labeled Waste Container ppe->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid collect_liquid Collect Liquid Waste (if applicable) container->collect_liquid store Store in Designated Area collect_solid->store collect_liquid->store transport Arrange for Professional Disposal store->transport Compliance end End: Proper Disposal transport->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.